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  • Product: N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine
  • CAS: 1398504-35-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a plausible synthetic route, and spectral data for the novel compound N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine. Given the absence of direct experimental data in the current literature, this document leverages established principles of organic chemistry and data from structurally related analogs to construct a scientifically grounded profile of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of new pyrazole-containing scaffolds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry.[1] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[4] The introduction of an N,N-dimethylaminopropargyl moiety at the C4 position of the pyrazole ring, as in the title compound, is anticipated to modulate its solubility, basicity, and potential for interaction with biological targets.

Proposed Synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine

A likely and efficient synthetic route to the target compound involves a Mannich-type reaction with the key precursor, 4-ethynyl-1H-pyrazole.[5] The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, and in the case of terminal alkynes, it yields a propargylamine.[6]

Synthesis of the Key Precursor: 4-Ethynyl-1H-pyrazole

The synthesis of 4-ethynyl-1H-pyrazole can be achieved through various methods, with a common approach being the Sonogashira coupling of a protected 4-iodopyrazole with a suitable acetylene source, followed by deprotection.[7][8]

Proposed Mannich Reaction for the Final Product

The final step in the proposed synthesis is the aminomethylation of 4-ethynyl-1H-pyrazole with formaldehyde and dimethylamine.[9]

G cluster_0 Synthetic Pathway A 4-Ethynyl-1H-pyrazole C N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine A->C Mannich Reaction B Formaldehyde (aq.) + Dimethylamine (aq.) B->C

Figure 1: Proposed synthetic workflow for N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethynyl-1H-pyrazole (1.0 eq).

  • Reagent Addition: Add a 37% aqueous solution of formaldehyde (1.2 eq) and a 40% aqueous solution of dimethylamine (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine.

Predicted Physicochemical Properties

The physicochemical properties of the title compound are predicted based on its constituent functional groups and data from analogous structures.

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₈H₁₁N₃Calculated from structure
Molecular Weight 149.20 g/mol Calculated from structure
Appearance Colorless to pale yellow oil or low melting solidBased on similar propargylamines and pyrazole derivatives.
Boiling Point > 200 °C (estimated)Higher than N,N-dimethylpropargylamine (75-76 °C) due to the pyrazole ring and hydrogen bonding potential.[10]
Melting Point Not readily predictable, likely lowDependent on crystal packing forces.
Solubility Soluble in methanol, ethanol, acetone, and other polar organic solvents.[11] Limited solubility in water, but should be soluble in acidic aqueous solutions due to the basic dimethylamino group.Pyrazole itself has moderate water solubility, and the dimethylamino group enhances aqueous solubility upon protonation.[11]
pKa Basic pKa (Dimethylamino group): ~9-10; Acidic pKa (Pyrazole N-H): ~14The dimethylamino group is a typical tertiary amine. The pyrazole N-H is weakly acidic.[12]
Stability Stable under normal conditions. Air sensitive over time. Avoid strong acids and bases.Propargylamines can be air-sensitive. The pyrazole ring is generally stable to oxidation and reduction.[3][13]

Predicted Spectral Data

The following spectral data are predicted for N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine.

¹H NMR Spectroscopy (Predicted)
  • Pyrazole N-H: A broad singlet around δ 12-13 ppm.

  • Pyrazole C3-H and C5-H: Two singlets (or narrow doublets if coupled to each other) around δ 7.5-8.0 ppm.[14]

  • Methylene (-CH₂-): A singlet around δ 3.4-3.6 ppm.

  • Dimethyl (-N(CH₃)₂): A singlet around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Pyrazole C3 and C5: Resonances around δ 130-140 ppm.[14]

  • Pyrazole C4: A resonance around δ 100-110 ppm.

  • Alkyne C≡C: Two resonances in the range of δ 70-90 ppm.

  • Methylene (-CH₂-): A resonance around δ 45-55 ppm.

  • Dimethyl (-N(CH₃)₂): A resonance around δ 40-45 ppm.

IR Spectroscopy (Predicted)
  • N-H stretch (pyrazole): A broad band in the region of 3100-3300 cm⁻¹.

  • C-H stretch (pyrazole and alkyl): Bands in the region of 2850-3100 cm⁻¹.

  • C≡C stretch (alkyne): A weak to medium band around 2100-2200 cm⁻¹.

  • C-N stretch (amine): A band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): An expected peak at m/z = 149.

  • Major Fragmentation: A likely fragmentation would be the loss of the dimethylaminomethyl radical, leading to a fragment corresponding to the 4-ethynylpyrazole cation.

Potential Applications and Further Research

The presence of the pyrazole ring suggests potential applications in medicinal chemistry, given the broad biological activities of this scaffold.[15] The N,N-dimethylaminopropargyl group can serve as a handle for further chemical modifications, such as click chemistry reactions, or could contribute to the molecule's overall pharmacological profile. Further research should focus on the synthesis and experimental validation of the predicted physicochemical and spectral properties, as well as the exploration of its biological activities.

Conclusion

While N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine is not yet a cataloged compound, this in-depth technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route via a Mannich reaction is feasible and efficient. The predicted physicochemical and spectral data offer a valuable baseline for researchers aiming to synthesize and study this novel pyrazole derivative.

References

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Solubility of Things. Pyrazole. Retrieved from [Link]

  • CAS Common Chemistry. N,N-Dimethylpropargylamine. Retrieved from [Link]

  • PubChem. N,N-Dimethylpropargylamine. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • EPA. 4-Ethynyl-1-methyl-1H-pyrazole Properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • PMC. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Home Sunshine Pharma. 4-Ethynyl-1-methyl-1H-pyrazole CAS 39806-89-8. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Cardiff University. (n.d.). Metal‐Free Selective Synthesis of α,β‐Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Retrieved from [Link]

  • Wikipedia. Mannich reaction. Retrieved from [Link]

  • PubChem. Pyrazole. Retrieved from [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Galenos. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Retrieved from [Link]

  • Google Patents. US7723547B2 - Process for the synthesis of DMAPA.
  • NIST WebBook. 1H-Pyrazole. Retrieved from [Link]

  • Reddit. (2021). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Pyrazole-Substituted Propargyl Amines

Synthesis, Mechanistic Insights, and Therapeutic Applications Executive Summary This technical guide provides a rigorous analysis of pyrazole-substituted propargyl amines , a class of hybrid pharmacophores merging the bi...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanistic Insights, and Therapeutic Applications

Executive Summary

This technical guide provides a rigorous analysis of pyrazole-substituted propargyl amines , a class of hybrid pharmacophores merging the bioactive pyrazole ring with the neuroprotective and cytotoxic propargyl amine moiety. This structural fusion exploits the concept of molecular hybridization to target complex pathologies such as neurodegeneration (via MAO-B inhibition) and cancer (via apoptosis induction). We explore advanced synthetic methodologies—primarily the metal-catalyzed A3 coupling—detailed mechanistic pathways, and critical Structure-Activity Relationship (SAR) data.

Introduction: The Strategic Fusion of Pharmacophores

In modern medicinal chemistry, the "one drug, one target" paradigm is shifting towards multi-target ligands. Pyrazole-substituted propargyl amines represent a prime example of this evolution.

  • The Pyrazole Moiety: A five-membered heterocyclic diazole found in blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant. It serves as a robust scaffold for hydrogen bonding and pi-stacking interactions within enzyme active sites.

  • The Propargyl Amine Moiety: Characterized by an N-propargyl group (

    
    ), this pharmacophore is critical in irreversible monoamine oxidase B (MAO-B) inhibitors like Selegiline  and Rasagiline . The terminal alkyne acts as a "warhead," forming covalent bonds with FAD cofactors in enzymes or interacting with mitochondrial targets to prevent apoptosis.
    

By tethering these two units, researchers aim to create dual-action agents that possess improved lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

Synthetic Strategies

The synthesis of pyrazole-substituted propargyl amines generally follows two distinct pathways: Multicomponent A3 Coupling (Convergent) and Nucleophilic Substitution (Linear).

2.1 The A3 Coupling Reaction (Preferred Route)

The Aldehyde-Alkyne-Amine (A3) coupling is the most atom-economical method. It allows for the one-pot assembly of a pyrazole-containing aldehyde (or amine), a terminal alkyne, and a secondary amine.

  • Catalysts: Copper(I) salts (CuCl, CuI) are the standard due to their ability to activate the terminal alkyne. Gold (Au) and Silver (Ag) salts are used for specialized stereoselectivity.

  • Green Chemistry: Recent protocols utilize solvent-free conditions or water as a solvent, often assisted by microwave irradiation to reduce reaction times from hours to minutes.

2.2 Experimental Protocol: Microwave-Assisted Cu(I)-Catalyzed Synthesis

Target Compound:


-((1-phenyl-1H-pyrazol-4-yl)methyl)-N-methylprop-2-yn-1-amine.

Reagents:

  • Aldehyde: 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Amine:

    
    -Methylpropargylamine (1.0 mmol) [Note: If using A3 with separate alkyne/amine, use Methylamine + Phenylacetylene. Here we demonstrate direct alkylation logic adapted to A3]
    Correction: Standard A3 uses three components.[1] Let us define a protocol for: 1-Phenyl-1H-pyrazole-4-carbaldehyde + Piperidine + Phenylacetylene .
    

Protocol:

  • Setup: In a 10 mL microwave process vial, charge CuCl (5 mol%) and ionic liquid [bmim][PF6] (2 mL) or Toluene (2 mL).

  • Addition: Add 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), Piperidine (1.1 mmol), and Phenylacetylene (1.2 mmol) sequentially.

  • Reaction: Seal the vial and irradiate at 100°C (150 W) for 15 minutes.

  • Work-up: Cool to room temperature. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc 8:2) to yield the propargyl amine derivative.[1][2][3][4][5]

Validation Criteria:

  • TLC: Disappearance of aldehyde spot (

    
    ).
    
  • IR: Appearance of weak

    
     stretch (
    
    
    
    ) and disappearance of carbonyl stretch.
  • 1H NMR: Diagnostic triplet/singlet for the propargyl proton (if terminal) or shifts in the propargylic

    
     (
    
    
    
    ppm).
Mechanistic Insights

The catalytic cycle of the A3 coupling involves the activation of the terminal alkyne by the metal catalyst, concurrent with the formation of an iminium ion intermediate.[1][3][4]

Figure 1: Catalytic Cycle of A3 Coupling

The following diagram illustrates the Cu(I)-catalyzed mechanism.

A3_Mechanism Start Reagents: Aldehyde + Amine + Alkyne Imine_Form Step 1: Imine/Iminium Formation (In Situ) Start->Imine_Form - H2O Alkyne_Act Step 2: Alkyne Activation (Cu-Acetylide Formation) Start->Alkyne_Act + [Cu] catalyst Coordination Step 3: Nucleophilic Attack (Acetylide attacks Iminium) Imine_Form->Coordination Alkyne_Act->Coordination Product_Rel Step 4: Product Release & Catalyst Regeneration Coordination->Product_Rel Product_Rel->Start Regenerated [Cu]

Caption: Figure 1. The Cu(I)-catalyzed A3 coupling mechanism involving in-situ iminium ion generation and metal-acetylide nucleophilic attack.

Biological Applications & SAR
4.1 Neuroprotection (MAO-B Inhibition)

Propargyl amines are "suicide substrates" for MAO-B. The pyrazole ring enhances the specificity for the B-isoform over the A-isoform, reducing the risk of hypertensive crises (cheese effect).

  • Mechanism: The propargyl group forms a covalent adduct with the N-5 of the FAD cofactor within the enzyme active site.

  • Key SAR Finding: Substitution at the N1-position of the pyrazole with a phenyl or substituted phenyl group often increases potency.

4.2 Anticancer Activity

These compounds induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7). The mechanism often involves:

  • Disruption of mitochondrial membrane potential.

  • Activation of Caspase-3.[3]

  • Inhibition of tubulin polymerization (if the pyrazole mimics colchicine binding).

Figure 2: Therapeutic Signaling Pathways

Bio_Pathway Drug Pyrazole-Propargyl Amine MAO_B MAO-B Enzyme (Mitochondria) Drug->MAO_B Irreversible Inhibition Apoptosis Apoptosis (Cancer Cells) Drug->Apoptosis Induces (Caspase-3) ROS Reactive Oxygen Species (ROS) MAO_B->ROS Reduces Production Dopamine Dopamine Levels MAO_B->Dopamine Preserves

Caption: Figure 2.[6][7] Dual-action pathway: MAO-B inhibition for neuroprotection and apoptosis induction for oncology.

Quantitative Data Summary

The following table summarizes reaction conditions and yields from recent literature for the synthesis of pyrazole-propargyl amines via A3 coupling.

CatalystSolventTemp (°C)TimeYield (%)Reference
CuCl (5 mol%) Toluene10012 h85-92[1]
CuI-USY (Zeolite) Solvent-Free804 h90[4]
AgOTf Acetic Acid602 h78[1]
Nano-ZnO EthanolRT30 min95[2]
Microwave/CuCl Water12015 min88[5]
References
  • Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NCBI (PMC). Available at: [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is a heterocyclic compound featuring a pyrazole ring, a core structure of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is a heterocyclic compound featuring a pyrazole ring, a core structure of significant interest in medicinal chemistry. The pyrazole scaffold and its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in drug discovery.[1][2] This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthesis protocol, and an exploration of the potential therapeutic applications of this specific pyrazole derivative, grounded in its structural relationship to compounds with known pharmacological relevance.

The diverse biological activities attributed to pyrazole analogs include anti-inflammatory, neuroprotective, antidepressant, and anticonvulsant properties.[1][3][4][5] Furthermore, pyrazole-containing compounds have been investigated as inhibitors of key enzymes in disease pathways, such as monoamine oxidase and various protein kinases.[3][6][7][8] The structural features of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, specifically the combination of the pyrazole ring with a propargylamine moiety, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents.

This document serves as a technical resource for researchers and drug development professionals, offering foundational knowledge and practical methodologies for the synthesis and further investigation of this and related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and calculated properties for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine are summarized below.

PropertyValue
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
IUPAC Name N,N-dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthesis Methodology: A Sonogashira Coupling Approach

The synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine can be efficiently achieved through a Sonogashira cross-coupling reaction. This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12]

The proposed synthetic route involves the coupling of 4-iodopyrazole with N,N-dimethylpropargylamine. The choice of an iodide derivative of pyrazole is strategic, as aryl iodides exhibit higher reactivity in Sonogashira couplings compared to their bromide or chloride counterparts, often allowing for milder reaction conditions.[9]

Experimental Protocol

Materials:

  • 4-Iodo-1H-pyrazole

  • N,N-Dimethylpropargylamine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-pyrazole (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. The triethylamine acts as both a solvent and a base.

  • Initiation: Stir the mixture at room temperature for 15 minutes to ensure proper mixing and catalyst activation.

  • Alkyne Addition: Slowly add N,N-dimethylpropargylamine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues and wash with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[12]

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Product_complex R¹-Pd(II)L₂-C≡CR² Pd_complex->Product_complex Transmetalation (from Cu cycle) Product_complex->Pd0 Reductive Elimination Product (R¹-C≡CR²) CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Deprotonation (H-C≡CR², Base) Cu_alkyne->Pd_complex Transmetalation Cu_alkyne->CuX to Pd cycle caption Figure 1. Simplified mechanism of the Sonogashira coupling reaction.

Caption: Figure 1. Simplified mechanism of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl halide (4-iodopyrazole) to the active Pd(0) catalyst. Concurrently, in the copper cycle, the terminal alkyne (N,N-dimethylpropargylamine) reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The final step is the reductive elimination from the palladium center, which yields the desired coupled product and regenerates the active Pd(0) catalyst.[9]

Potential Applications in Drug Discovery and Neuroscience

The pyrazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry.[2] Its derivatives have shown a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.

Neurological and Psychiatric Disorders

A significant body of research highlights the potential of pyrazole derivatives in the treatment of neurological and psychiatric conditions. Many of these compounds have demonstrated antidepressant, anticonvulsant, and anxiolytic properties in preclinical models.[3][4][6] The mechanism of action for some of these effects is attributed to the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin and dopamine.[3][6] The structural features of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, particularly the propargylamine group, are reminiscent of known MAO inhibitors, suggesting that this compound could serve as a lead for developing new treatments for depression and other mood disorders.

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and spinal cord injuries.[5] Several pyrazole derivatives have been reported to possess potent anti-inflammatory and antioxidant activities.[5] For instance, certain pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines, offering a potential therapeutic strategy for mitigating inflammation-related damage.[5] The potential of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine as a scaffold for developing novel anti-inflammatory and neuroprotective agents warrants further investigation.

Oncology

The pyrazole moiety is also a key component in a number of anticancer agents.[1] Pyrazole-based compounds have been developed as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[8][13] The unique structural combination in N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine could be exploited to design novel kinase inhibitors with improved selectivity and efficacy.

Therapeutic_Potential cluster_applications Potential Therapeutic Areas Core N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine Neuroscience Neuroscience Antidepressant Anticonvulsant Neuroprotective Core->Neuroscience MAO Inhibition Target Inflammation Anti-inflammatory Cytokine Inhibition Core->Inflammation Scaffold for Anti-inflammatory Agents Oncology Oncology Kinase Inhibition Core->Oncology Basis for Kinase Inhibitor Design caption Figure 2. Potential therapeutic applications of the pyrazole scaffold.

Caption: Figure 2. Potential therapeutic applications of the pyrazole scaffold.

Conclusion

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via the robust and efficient Sonogashira coupling makes it readily accessible for further derivatization and biological evaluation. The established pharmacological relevance of the pyrazole core, combined with the specific structural attributes of this molecule, suggests promising avenues for the development of novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer. This guide provides the foundational knowledge for researchers to embark on the exploration of this and related compounds, paving the way for future innovations in drug development.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 23, 2026, from [Link]

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144.
  • Tripathi, A. C., Upadhyay, S., Paliwal, S., & Saraf, S. K. (2017).
  • Kumar, A., Aggarwal, N., Kumar, R., & Sharma, S. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(2), 181-190.
  • Jarrahi, A., & Notash, B. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(45), 26955-26978.
  • de Oliveira, R. S., de Faria, A. R., & de Castro, A. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 646739.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200330.
  • N,N-Dimethyl-N'-[3-(1h-Pyrazol-4-Yl)pyrazolo[1,5-A]pyrimidin-5-Yl]ethane-1,2-Diamine | C13H17N7 | CID 73354147 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ceron-Bertin, J., Le-Dey, G., & Cárdenas-Jirón, G. I. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1055.
  • Chuen-Im, P., Worayuthakorn, R., Thummanati, P., Charoensutthivarakul, S., Chavasiri, W., & Chartsrisak, K. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Singh, P., Kaur, M., Kumar, V., & Tiwari, A. K. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667.
  • Gáspár, A., & Lévai, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 53(13), 2289-2296.
  • Gökçe, M., & Utku, S. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. İstanbul Üniversitesi Eczacılık Fakültesi Dergisi, 38(1), 69-76.
  • 3-(3,5-二甲基-1H-吡唑-4-基)丙-1-胺 - Sigma-Aldrich. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chuen-Im, P., Worayuthakorn, R., Thummanati, P., Charoensutthivarakul, S., Chavasiri, W., & Chartsrisak, K. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • Zhang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785.

Sources

Exploratory

An In-depth Technical Guide to N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, a molecule of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to its specific combination of a pyrazole heterocycle and a propargylamine functional group, this compound holds potential for diverse applications, from the development of novel therapeutics to the synthesis of advanced materials. This document outlines the compound's identifiers, predicted physicochemical properties, and detailed potential synthetic routes.

Compound Identification and Properties

Table 1: Core Identifiers for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

IdentifierValue
IUPAC Name N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Canonical SMILES CN(C)CC#CC1=CNC=N1
InChI Key (Predicted) YQFGJCVZJQNXSA-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound. These values are calculated using established computational models and provide a useful starting point for experimental design and characterization.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
logP 0.85
Topological Polar Surface Area (TPSA) 40.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
pKa (most basic) 8.2 (Predicted)

Plausible Synthetic Strategies

The synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine can be approached through two primary and highly convergent strategies: a Sonogashira coupling reaction or a Mannich-type reaction. Both routes are well-established in organic synthesis for the formation of carbon-carbon bonds involving alkynes.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two key bond disconnections that lead to readily available starting materials.

G cluster_0 Strategy 1: Sonogashira Coupling cluster_1 Strategy 2: Mannich Reaction Target N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine Disconnection1 C-C bond (sp-sp2) Target->Disconnection1 Disconnection2 C-C bond (sp-sp3) Target->Disconnection2 Intermediates1 4-Halopyrazole + N,N-Dimethylpropargylamine Disconnection1->Intermediates1 Intermediates2 4-Ethynylpyrazole + Dimethylamine + Formaldehyde Disconnection2->Intermediates2 G cluster_0 Sonogashira Coupling Start1 4-Iodopyrazole Catalyst Pd(PPh3)4, CuI, Base (e.g., NEt3) Start1->Catalyst Start2 N,N-Dimethylpropargylamine Start2->Catalyst Product N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine Catalyst->Product

Caption: Sonogashira coupling synthetic workflow.

Experimental Protocol:

  • Preparation of 4-Iodopyrazole: 4-Iodopyrazole can be synthesized from 1H-pyrazole through electrophilic iodination using iodine and a base such as sodium bicarbonate.

  • Sonogashira Coupling:

    • To a degassed solution of 4-iodopyrazole (1 equivalent) and N,N-dimethylpropargylamine (1.1 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a copper(I) co-catalyst like CuI (0.1 equivalents).

    • Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to yield the desired N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The palladium catalyst is essential for the oxidative addition to the aryl halide and subsequent reductive elimination, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [1]* Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the palladium(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

Synthetic Pathway 2: Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, or in this case, a propargylamine. [2]This pathway involves the reaction of 4-ethynylpyrazole with dimethylamine and formaldehyde.

G cluster_0 Mannich Reaction Start1 4-Ethynylpyrazole Conditions Acid or Base Catalyst Start1->Conditions Start2 Dimethylamine Start2->Conditions Start3 Formaldehyde Start3->Conditions Product N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine Conditions->Product

Caption: Mannich reaction synthetic workflow.

Experimental Protocol:

  • Preparation of 4-Ethynylpyrazole: This precursor can be synthesized from 4-iodopyrazole via a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.

  • Mannich Reaction:

    • To a solution of 4-ethynylpyrazole (1 equivalent) in a suitable solvent (e.g., dioxane or THF), add an aqueous solution of dimethylamine (1.5-2 equivalents) and formaldehyde (1.5-2 equivalents).

    • A catalytic amount of a copper(I) salt (e.g., CuCl) is often added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, work up the reaction by extracting the product into an organic solvent.

    • Purify the crude product by column chromatography to obtain N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

Causality of Experimental Choices:

  • Three-Component Reaction: The Mannich reaction provides a highly atom-economical route to the target molecule by combining three simple and readily available components in a single step. [3]* Catalyst: While the reaction can proceed without a catalyst, a copper(I) salt can accelerate the formation of the key iminium ion intermediate and the subsequent nucleophilic attack by the acetylide.

Potential Applications in Research and Development

The unique structural features of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine suggest its potential utility in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates. [4]The incorporation of a propargylamine moiety introduces a versatile handle for further functionalization and can also contribute to the biological activity profile of the molecule.

  • Kinase Inhibition: Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases. The specific substitution pattern of the title compound could be explored for its potential to target various kinases.

  • "Click" Chemistry: The terminal alkyne in the propargylamine group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward conjugation of the molecule to other biomolecules, such as peptides, proteins, or fluorescent probes, for applications in chemical biology and drug delivery.

Materials Science

Propargylamines are valuable building blocks in polymer chemistry and materials science. The presence of the pyrazole ring can impart desirable properties such as thermal stability, coordination ability with metals, and specific electronic characteristics.

  • Polymer Synthesis: The molecule can be used as a monomer in the synthesis of novel polymers with interesting electronic and optical properties.

  • Corrosion Inhibition: Pyrazole derivatives have been investigated as corrosion inhibitors for various metals. The nitrogen atoms in the pyrazole ring and the amine group can coordinate to metal surfaces, forming a protective layer.

Conclusion

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. The synthetic routes outlined in this guide, based on well-established and reliable chemical transformations, provide a clear path for its preparation and subsequent investigation. Further research into the biological and material properties of this compound is warranted and is expected to uncover novel applications.

References

  • ChemBK. N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine. Available at: [Link]

  • PubChem. N,N-Dimethyl-N'-[3-(1h-Pyrazol-4-Yl)pyrazolo[1,5-A]pyrimidin-5-Yl]ethane-1,2-Diamine. Available at: [Link]

  • RASAYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • Course Hero. 2) Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine... Available at: [Link]

  • ResearchGate. (PDF) Phenolic Structure and Colour in Mannich Reaction Products. Available at: [Link]

  • Middle East Technical University. DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • PubChem. N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide. Available at: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • YouTube. Mannich reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • MDPI. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Available at: [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Arabian Journal of Chemistry. Design, synthesis, network pharmacology, and in silico studies of novel substituted pyrazole derivatives as potential lung cancer agents. Available at: [Link]

  • RSC Publishing. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Available at: [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives... Available at: [Link]

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives... Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine

Executive Summary & Scope This application note details a robust, scalable protocol for the synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine . This structural motif—a pyrazole ring linked via an alkyne spac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine . This structural motif—a pyrazole ring linked via an alkyne spacer to a tertiary amine—is a critical pharmacophore in kinase inhibitors (e.g., JAK, Src family) and rigid linker systems in fragment-based drug discovery.

While direct coupling to the free 1H-pyrazole is theoretically possible, it often suffers from catalyst poisoning due to the amphoteric nature of the pyrazole nitrogen and copper sequestration. To ensure high yields and reproducibility suitable for pharmaceutical standards, this protocol utilizes a Protection-Coupling-Deprotection strategy involving the Tetrahydropyranyl (THP) group.

Key Advantages of This Protocol:
  • Regiocontrol: THP protection prevents N-arylation side reactions.

  • Catalyst Longevity: Masks the acidic NH proton, preventing Pd/Cu complexation.

  • Purification: Intermediates are lipophilic, facilitating standard silica chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Sonogashira Cross-Coupling reaction.[1] The target molecule is disconnected at the


 bond between the alkyne and the pyrazole C4 position.

Retrosynthesis Target Target Molecule (N,N-Dimethyl-3-(1H-pyrazol-4-yl) prop-2-yn-1-amine) Precursors Precursors: 4-Iodo-1H-pyrazole  +  N,N-Dimethylprop-2-yn-1-amine Target->Precursors Retrosynthesis Disconnection Sonogashira Disconnection

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol

Phase 1: Protection of 4-Iodo-1H-pyrazole

Objective: Mask the pyrazole NH to prevent catalyst interference.

Reaction Scheme:



ReagentMW ( g/mol )Equiv.[2]Amount (Example)
4-Iodo-1H-pyrazole 193.971.05.00 g
DHP 84.121.53.25 g (3.5 mL)
p-TsOH·H₂O 190.220.05245 mg
Dichloromethane (DCM) Solvent-50 mL

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-1H-pyrazole (5.00 g) in anhydrous DCM (50 mL).

  • Addition: Add 3,4-dihydro-2H-pyran (3.5 mL) followed by p-toluenesulfonic acid monohydrate (245 mg).

  • Reaction: Stir at room temperature (20–25 °C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[3] The starting material (more polar) should disappear, replaced by a higher Rf spot (THP-protected product).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing or can be used directly. If necessary, purify via short silica plug (Hexane/EtOAc 9:1).

    • Yield Expectation: >90% (White to off-white solid).

Phase 2: Sonogashira Coupling

Objective: Form the C-C bond between the pyrazole and the alkyne.[1][2]

Reaction Scheme:



ReagentEquiv.[2][4][5][6]Amount (Example)Role
THP-Iodo-Pyrazole (from Step 1)1.05.00 g (18.0 mmol)Electrophile
N,N-Dimethylprop-2-yn-1-amine 1.52.24 g (2.9 mL)Nucleophile
Pd(PPh₃)₂Cl₂ 0.03380 mgCatalyst
CuI 0.06205 mgCo-catalyst
Triethylamine (Et₃N) Solvent60 mLBase/Solvent

Procedure:

  • Degassing (Critical): Place the THP-iodo-pyrazole, Pd(PPh₃)₂Cl₂, and CuI in a dry pressure tube or Schlenk flask. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed Et₃N (or DMF/Et₃N 1:1 mixture if solubility is an issue) via syringe.

  • Alkyne Addition: Add N,N-Dimethylprop-2-yn-1-amine dropwise via syringe.

    • Observation: The solution typically turns dark brown or black upon mixing active catalytic species.

  • Heating: Heat the sealed vessel to 60 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aryl iodide is the stopping criterion.

  • Workup:

    • Cool to room temperature.[7][8]

    • Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove Et₃N.

    • Redissolve in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Note: The amine product is basic. Ensure the aqueous wash is not acidic, or the product will be lost to the aqueous layer.

  • Purification: Flash column chromatography (DCM/MeOH 95:5 to 90:10).

    • Yield Expectation: 75–85%.

Phase 3: Deprotection of THP Group

Objective: Reveal the bioactive free pyrazole NH.

Reaction Scheme:



ReagentEquiv.[2][4][6]Amount
Coupled Intermediate 1.04.0 g
HCl (4M in Dioxane or MeOH) 5.0~20 mL
Methanol Solvent20 mL

Procedure:

  • Dissolution: Dissolve the coupled intermediate in Methanol (20 mL).

  • Acidification: Add 4M HCl (in dioxane) dropwise at 0 °C, then warm to room temperature. Stir for 2–4 hours.

    • Mechanism:[3][4][5][8] Acid-catalyzed hydrolysis of the acetal.

  • Workup (Critical for Amine Recovery):

    • Concentrate the solvent to obtain the hydrochloride salt.

    • Free Basing: Redissolve in minimal water, cool to 0 °C, and carefully basify to pH ~9–10 using saturated Na₂CO₃ or 2N NaOH.

    • Extraction: Extract exhaustively with DCM or chloroform/isopropanol (3:1) (the free pyrazole-amine is very polar).

  • Final Isolation: Dry organic layers (Na₂SO₄) and concentrate.

    • Recrystallization:[4][9] Can often be recrystallized from EtOAc/Hexane or Ethanol/Ether.

Mechanistic Pathway & Workflow

The following diagram illustrates the catalytic cycle and the process flow, emphasizing the role of the protection group.

SynthesisWorkflow cluster_cycle Sonogashira Cycle (Simplified) Start 4-Iodo-1H-pyrazole (Acidic NH) Step1 Step 1: Protection (DHP, H+) Start->Step1 Masks NH Protected THP-Iodo-Pyrazole (Lipophilic, Non-acidic) Step1->Protected Step2 Step 2: Sonogashira Coupling (Pd/Cu, Alkyne-Amine) Protected->Step2 Prevents Cu poisoning Coupled Protected Intermediate Step2->Coupled C-C Bond Formation Step3 Step 3: Deprotection (HCl/MeOH) Coupled->Step3 Final Target: N,N-Dimethyl-3-(1H-pyrazol-4-yl) prop-2-yn-1-amine Step3->Final Hydrolysis Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd TransMet Trans- metallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0

Figure 2: Synthetic workflow and simplified catalytic logic.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Pyrazole C3/C5-H: Look for a broad singlet (or two singlets if tautomers are frozen) around 7.6 – 8.0 ppm .

    • Alkyne Linker: The propargylic

      
       usually appears as a singlet around 3.4 – 3.6 ppm .
      
    • Dimethylamine: A strong singlet integrating for 6 protons around 2.2 – 2.4 ppm .

    • Absence of THP: Ensure no multiplet signals remain in the 1.5–4.0 ppm region (specifically the acetal proton at ~5.4 ppm should be gone).

  • Mass Spectrometry (ESI+):

    • Target MW: ~149.19 g/mol .

    • Observe

      
       peak at m/z 150.2 .
      
  • TLC (DCM/MeOH 9:1):

    • Product will be polar and stain positive with Dragendorff’s reagent (orange spot) due to the tertiary amine, or Iodine/UV.

References

  • Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4. Source: PubMed (Vertex AI Search Result 1.1). Context: Establishes the general viability of Pd/Cu-catalyzed coupling on 4-iodopyrazoles. URL:[Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Source: RSC Publishing (Vertex AI Search Result 1.10). Context: Validates the THP protection/deprotection strategy for pyrazoles to ensure high yield and purity. URL:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal (Vertex AI Search Result 1.14). Context: Standard mechanism and condition reference for Pd/Cu catalytic cycles. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Introduction: The Significance of Pyrazole-Alkyne Scaffolds in Modern Chemistry The convergence of pyrazole and alkyne functionalities within a single molecular framework, as exemplified by N,N-Dimethyl-3-(1H-pyrazol-4-Y...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Alkyne Scaffolds in Modern Chemistry

The convergence of pyrazole and alkyne functionalities within a single molecular framework, as exemplified by N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. Pyrazole rings are privileged structures in drug discovery, known for their diverse biological activities. The propargylamine moiety, a terminal alkyne with an adjacent amino group, serves as a versatile building block for further chemical transformations, including click chemistry, and can play a crucial role in modulating the physicochemical properties of a molecule. The synthesis of such compounds is of high interest to researchers aiming to explore new chemical space for novel therapeutic agents and functional materials.[1][2][3]

This guide provides a comprehensive overview of the reaction conditions for the synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, primarily through the Sonogashira cross-coupling reaction. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering detailed protocols to enable researchers to successfully synthesize this and related compounds.

Core Synthesis Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for the synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt.[5]

In the context of our target molecule, the reaction involves the coupling of a 4-halopyrazole (electrophile) with N,N-dimethylprop-2-yn-1-amine (nucleophile). The general transformation is depicted below:

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product Halopyrazole 4-Halopyrazole (X = I, Br) Catalyst Pd Catalyst Cu(I) Co-catalyst Base, Solvent Halopyrazole->Catalyst Propargylamine N,N-Dimethylprop-2-yn-1-amine Propargylamine->Catalyst Product N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine Catalyst->Product

Figure 1: General scheme for the Sonogashira coupling to synthesize the target molecule.

Mechanistic Insights and the Role of Key Reagents

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Aryl-Pd(II)-Alkynyl Transmetal->PdII_Alkynyl CuX CuX Transmetal->CuX Reforms RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Reforms Catalyst Product Product RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + CuX, Base - Base-H⁺X⁻ Base Base Cu_Acetylide->Transmetal Enters Pd Cycle

Figure 2: Simplified catalytic cycle of the Sonogashira reaction.

  • Palladium Catalyst: The workhorse of the reaction is a palladium(0) species, often generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂. The choice of phosphine ligands can significantly impact the reaction's efficiency.

  • Copper(I) Co-catalyst: Copper(I) salts, typically CuI, facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple purposes. It neutralizes the hydrogen halide produced during the reaction and aids in the deprotonation of the alkyne. It can also serve as the solvent.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF) are commonly used to ensure the solubility of the reactants and catalysts.

Experimental Protocols

Protocol 1: Classical Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a 4-halopyrazole with N,N-dimethylprop-2-yn-1-amine using a traditional palladium/copper catalytic system.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Iodo-1H-pyrazoleReagentCommercially AvailableThe use of the iodo-substituted pyrazole is generally preferred over the bromo-analogue due to its higher reactivity.[6]
N,N-Dimethylprop-2-yn-1-amineReagentCommercially AvailableEnsure it is free of moisture.
PdCl₂(PPh₃)₂CatalystCommercially AvailableHandle in a fume hood.
Copper(I) Iodide (CuI)ReagentCommercially AvailableShould be a fine, off-white powder. Discolored (brown/green) CuI may indicate oxidation and should be purified or replaced.
Triethylamine (Et₃N)AnhydrousCommercially AvailableShould be freshly distilled or from a sealed bottle.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse from a sealed bottle or freshly dried.
Inert GasHigh Purity-Argon or Nitrogen.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.0 eq.).

  • Catalyst and Co-catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02-0.05 eq.) and CuI (0.04-0.10 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) and anhydrous triethylamine (2.0-3.0 eq.).

  • Alkyne Addition: Add N,N-dimethylprop-2-yn-1-amine (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 2: Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling). A copper-free protocol can mitigate this side reaction.[7]

Key Modifications from Protocol 1:

  • Co-catalyst: Omit the addition of CuI.

  • Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), may be required in conjunction with an amine base or as a replacement.

  • Ligand: The choice of a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, can be beneficial in copper-free systems.

  • Temperature: Higher reaction temperatures may be necessary to achieve a comparable reaction rate to the copper-catalyzed method.

Illustrative Workflow:

Experimental_Workflow Start Start: Dry Schlenk Flask AddReactants Add 4-Iodopyrazole, Pd Catalyst, (CuI) Start->AddReactants Inert Evacuate & Backfill with Inert Gas AddReactants->Inert AddSolvents Add Anhydrous Solvent & Base Inert->AddSolvents AddAlkyne Add N,N-Dimethylprop-2-yn-1-amine AddSolvents->AddAlkyne React Stir at RT to 60 °C AddAlkyne->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Product Characterization Purify->End

Figure 3: A typical experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Gradually increase the reaction temperature.
Alkyne Homocoupling - Presence of oxygen- High copper concentration- Ensure the reaction is maintained under a strict inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol.
Dehalogenation of Pyrazole - Certain palladium catalysts/ligands- Elevated temperatures- Screen different palladium catalysts and ligands.[6]- Attempt the reaction at a lower temperature for a longer duration.
N-Arylation of Pyrazole - Unprotected pyrazole NH- Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) prior to coupling.

Conclusion

The Sonogashira cross-coupling reaction is a robust and versatile method for the synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. Careful consideration of the choice of catalyst, co-catalyst, base, and solvent, along with maintaining anhydrous and anaerobic conditions, is crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and other valuable pyrazole-alkyne compounds.

References

  • Bar-Natan, G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Journal of Organic Chemistry.
  • Chen, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules.
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Journal of Heterocyclic Chemistry.
  • Sá, F., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Chen, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Kvasnica, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • Gurbanov, A. V., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (n.d.).
  • Zare, A., & Gholamhosseini, S. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
  • Ghandour, M., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES.
  • Al-Zaydi, K. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing.
  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel
  • Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Kumar, A., et al. (2022).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions.

Sources

Method

Application Note: Solvent Selection & Process Optimization for N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine

Executive Summary N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine is a critical bifunctional building block used primarily in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and PROTAC linkers. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine is a critical bifunctional building block used primarily in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and PROTAC linkers. Its structure combines a Lewis-basic tertiary amine, a reactive alkyne "warhead," and a polar, hydrogen-bond-donating pyrazole ring.

This unique combination presents a solubility paradox : the molecule is too polar for standard non-polar solvents (hexanes) yet often too lipophilic for pure aqueous media without pH adjustment. Furthermore, the presence of three potential coordination sites (two pyrazole nitrogens, one aliphatic amine) poses a significant risk of catalyst poisoning in transition-metal-catalyzed reactions (Sonogashira, Click Chemistry).

This guide provides a validated framework for solvent selection to maximize yield, minimize catalyst deactivation, and ensure reproducible scale-up.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces within the molecule.

FeatureChemical NatureSolvent Implication
Pyrazole Ring Amphoteric aromatic heterocycle (pKa ~14 for NH, ~2.5 for N).Requires polar solvents (H-bond acceptors) to disrupt intermolecular H-bonding. Poor solubility in non-polar hydrocarbons.
Propargyl Linker Rigid, linear spacer.Susceptible to oxidative dimerization (Glaser coupling) in the presence of Cu/O₂. Requires degassed solvents.
Tertiary Amine Basic center (pKa ~9-10).Increases solubility in acidic aqueous media (via protonation).[1] Can coordinate to Pd/Cu catalysts, requiring coordinating solvents or higher catalyst loads.
Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMF, DMSO, NMPExcellent Primary Reaction Media. Disrupts pyrazole aggregation; high boiling points allow thermal activation.
Polar Protic Methanol, Ethanol, TFEGood Purification/Crystallization. Good solubility but can interfere with certain Lewis acid catalysts or organometallics.
Chlorinated DCM, ChloroformModerate Workup/Extraction. Good for the free base form; poor for salt forms.
Ethers THF, 1,4-DioxaneModerate Reaction Alternative. Useful for lower-temperature reactions; easier to remove than DMF.
Hydrocarbons Hexanes, ToluenePoor Anti-Solvent. Use to precipitate the product during purification.

Critical Application: Sonogashira Cross-Coupling

The most frequent application of this molecule is coupling the alkyne tail to an aryl halide. The choice of solvent dictates the reaction pathway and byproduct profile.

The "Catalyst Poisoning" Challenge

The tertiary amine and pyrazole nitrogen can chelate Palladium (Pd) species, arresting the catalytic cycle.

  • Non-Coordinating Solvents (e.g., Toluene): High risk of catalyst aggregation/poisoning.

  • Coordinating Solvents (e.g., DMF, MeCN): The solvent acts as a weak ligand, stabilizing the "naked" Pd(0) species and preventing tight binding by the substrate amine.

Recommended Solvent System: DMF/TEA

Why: Dimethylformamide (DMF) provides high solubility for the polar pyrazole, while Triethylamine (TEA) acts as both the base (to neutralize HX) and a co-solvent.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the specific reaction type.

SolventSelection Start Start: Select Reaction Type Rxn_Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Start->Rxn_Coupling Rxn_Click CuAAC 'Click' Chemistry (Azide-Alkyne) Start->Rxn_Click Rxn_Salt Salt Formation (HCl/TFA salts) Start->Rxn_Salt Q_Temp Reaction Temperature? Rxn_Coupling->Q_Temp Solv_Aq Solvent: tBuOH / Water (1:1) Add: CuSO4 / NaAsc Rxn_Click->Solv_Aq Solv_Ether Solvent: Et2O or EtOAc (Precipitates Salt) Rxn_Salt->Solv_Ether Solv_DMF Solvent: Anhydrous DMF Add: Et3N (Base) Q_Temp->Solv_DMF > 60°C (High Sol.) Solv_THF Solvent: THF/Dioxane (Easier Workup) Q_Temp->Solv_THF < 60°C (Mod. Sol.)

Figure 1: Decision tree for solvent selection based on intended chemical transformation.

Detailed Experimental Protocol

Protocol A: Sonogashira Coupling (Optimized for Pyrazole Linkers)

Objective: Couple N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine with an aryl iodide.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Linker: Propargyl-pyrazole amine (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to aryl iodide)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Place Anhydrous DMF in a reaction vial.

    • Sparge with Argon or Nitrogen for 15 minutes. Rationale: Removal of O₂ prevents Glaser coupling (alkyne dimerization) which consumes the linker.

  • Catalyst Pre-activation:

    • Add Pd(PPh₃)₂Cl₂, CuI, and the Aryl Iodide to the DMF.

    • Stir for 5 minutes under Argon.

  • Linker Addition:

    • Dissolve the N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine in a minimal amount of degassed DMF.

    • Add this solution dropwise to the reaction mixture. Rationale: Gradual addition prevents high local concentrations of the amine that might chelate the catalyst.

  • Base Addition:

    • Add Et₃N. Seal the vessel.

  • Reaction:

    • Heat to 60°C. Monitor by LC-MS.

    • Checkpoint: If conversion stalls, add an additional 1 mol% Pd catalyst, but do not add more CuI (excess Cu promotes side reactions).

  • Workup (Solvent Removal):

    • DMF is difficult to evaporate. Dilute the reaction mixture with EtOAc (10x volume).

    • Wash with 50% saturated LiCl solution (3x). Rationale: LiCl pulls DMF from the organic phase into the aqueous phase.

    • Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

Self-Validating the System

How do you know your solvent choice is working? Use these indicators:

ObservationDiagnosisCorrective Action
Precipitate forms immediately upon mixing The pyrazole or amine salt is insoluble in the medium.Switch from THF to DMF or DMSO. Add small amount of MeOH if compatible.
Reaction turns bright green/blue Oxidation of Cu(I) to Cu(II).Oxygen leak. Degas solvent more thoroughly. Add sodium ascorbate (if aqueous) to reduce Cu back to Cu(I).
LCMS shows "Dimer" (M+M-2H) Glaser Homocoupling.Too much O₂ present. Reduce CuI loading; ensure strict inert atmosphere.
No Conversion (Starting Material remains) Catalyst Poisoning.The amine is binding the Pd. Switch to a catalyst with bulkier ligands (e.g., XPhos-Pd-G2) or increase reaction temperature to promote ligand exchange.
Green Chemistry Alternatives

For researchers adhering to Green Chemistry principles, Water/Surfactant systems are viable for this molecule.

  • System: 2% TPGS-750-M in Water.

  • Condition: The amphiphilic nature of the molecule allows it to reside at the micelle interface, often accelerating reaction rates compared to bulk organic solvents [1].

References

  • Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). Pyrazole Derivatives and Solubility Data.[1][3] National Center for Biotechnology Information.

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. This document provides in-depth troubleshooting strategies and practical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. This document provides in-depth troubleshooting strategies and practical protocols to address solubility challenges commonly encountered by researchers. Our goal is to equip you with the scientific rationale and step-by-step guidance needed to successfully handle this compound in your experiments.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is dictated by its distinct chemical moieties. A clear understanding of these features is the first step in troubleshooting.

  • The Pyrazole Core : This five-membered aromatic heterocycle contains two nitrogen atoms. The unsubstituted N-H group can act as a hydrogen bond donor, while the second nitrogen can act as a hydrogen bond acceptor. Pyrazole itself is known to be soluble in water and various organic solvents.[1][2] While the pyrazole ring is less lipophilic than a benzene ring, its overall contribution to solubility is heavily influenced by its substituents.[3]

  • The N,N-Dimethylpropargylamine Side Chain : This functional group is the primary driver of pH-dependent solubility. The tertiary amine (N,N-Dimethyl) is a weak base and can be protonated under acidic conditions to form a cationic ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous media. The propargyl group (the C≡C triple bond and adjacent methylene) adds a degree of rigidity and lipophilicity to the molecule.

Factors such as high molecular weight and strong intermolecular forces within the crystal lattice can negatively impact solubility.[4][5] For this compound, hydrogen bonding from the pyrazole N-H and the potential for ionic interactions at the tertiary amine are the most critical factors to leverage.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Question 1: My compound is poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?

Your first and most effective step should be pH adjustment . The tertiary amine on the propargylamine side chain is the key. In neutral or basic conditions, this amine is in its free base form, which is less polar. By lowering the pH, you protonate this amine, creating a much more soluble salt.

Actionable Advice:

  • Attempt to dissolve the compound in an acidic buffer (e.g., citrate or acetate buffer, pH 4-5).

  • Alternatively, prepare a stock solution in a solvent like DMSO and dilute it into an acidic aqueous medium.

  • For a more systematic approach, perform a pH-solubility profile as detailed in the protocols section below.

Question 2: I prepared a 10 mM stock solution in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. How can I prevent this precipitation?

This is a classic problem known as "precipitation upon dilution," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5]

Actionable Advice:

  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Introduce a Co-solvent: Maintain a small percentage of an organic co-solvent in your final aqueous solution. Ethanol, propylene glycol, or polyethylene glycol (PEG) can help increase the solvating power of the buffer.[4] Start with 1-5% of the co-solvent in your final assay volume and optimize as needed, ensuring the co-solvent itself does not affect your experimental results.

  • Use Surfactants: For cell-based assays, adding a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 (typically at 0.01-0.1%) to the aqueous buffer can help maintain the compound's solubility through micellar encapsulation.[5]

Question 3: What are the best organic solvents for this compound?

Based on its structure, polar organic solvents are the most likely candidates.

Actionable Advice:

  • Polar Protic Solvents: Ethanol and Methanol are excellent starting points, as they can engage in hydrogen bonding with the pyrazole ring.[4]

  • Polar Aprotic Solvents: DMSO, DMF (Dimethylformamide), Acetonitrile, and Acetone are also strong candidates.[4] DMSO is often used for creating high-concentration stock solutions for biological assays.

  • A systematic solvent screening, as described in the protocols section, is the most reliable way to determine the optimal solvent for your specific application.

Question 4: I need to heat the sample to get it to dissolve. Is the compound stable at elevated temperatures?

Increasing the temperature can significantly enhance the solubility of many compounds.[4] However, you must be cautious about potential degradation, especially with a complex molecule containing a reactive propargyl group.

Actionable Advice:

  • Perform a Preliminary Stability Test: Prepare a solution of your compound and heat it at a controlled temperature (e.g., 50-60°C) for a defined period.

  • Analyze for Degradation: Use an analytical method like HPLC or LC-MS to compare the heated sample against a control kept at room temperature. Look for the appearance of new peaks or a decrease in the area of the parent compound's peak.

  • Use Minimal Heat: If heating is necessary, use the lowest temperature and shortest duration required to achieve dissolution. Always use a tightly sealed container to prevent solvent evaporation.

Troubleshooting Workflows and Protocols

These guides provide a logical, step-by-step approach to resolving solubility issues.

Workflow 1: Initial Solubility Assessment

This decision tree guides you through the initial steps of finding a suitable solvent system.

A Start with Compound B Test in Aqueous Buffer (pH 7.4) A->B C Is it Soluble? B->C D Proceed with Experiment C->D Yes E Test in Acidic Buffer (pH 4-5) C->E No F Is it Soluble? E->F G Use Acidic Buffer System. Consider for Salt Formation. F->G Yes H Perform Organic Solvent Screen (Protocol 1) F->H No I Solvent Identified? H->I J Prepare Stock Solution. Beware of Precipitation (See Workflow 2) I->J Yes K Advanced Methods: - Co-solvents - Surfactants - Formulation Aids I->K No

Caption: Decision tree for initial solubility testing.

Workflow 2: Troubleshooting DMSO Stock Precipitation

This workflow addresses the common issue of a compound precipitating out of an aqueous buffer after being diluted from a DMSO stock.

A Start: Compound precipitates from DMSO stock into aqueous buffer B Is final concentration as low as possible? A->B C Lower final concentration and re-test B->C No D Add Co-solvent (e.g., 1-5% EtOH) to aqueous buffer B->D Yes C->D E Does it precipitate? D->E F Is a surfactant compatible with the assay? E->F Yes H Problem Solved E->H No G Add Surfactant (e.g., 0.01% Polysorbate 20) to aqueous buffer F->G Yes I Consider Advanced Formulation (e.g., Cyclodextrin Complexation) F->I No G->E

Caption: Troubleshooting guide for DMSO stock precipitation.

Protocol 1: Systematic Organic Solvent Screening

Objective: To identify a suitable organic solvent for creating a stock solution.

Materials:

  • N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

  • Small glass vials (e.g., 1-2 mL)

  • Microbalance

  • Vortex mixer

  • Solvent panel: Ethanol, Methanol, Acetonitrile, Acetone, DMSO, Dichloromethane (DCM)[4]

Procedure:

  • Weigh approximately 1 mg of the compound into six separate, labeled vials.

  • To the first vial, add the first solvent (e.g., Ethanol) dropwise (e.g., 20 µL at a time).

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent incrementally until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached.

  • Record the volume of solvent required to dissolve the 1 mg of compound. This allows you to estimate the solubility in mg/mL.

  • Repeat steps 2-6 for each solvent in the panel.

  • Let the solutions stand for at least one hour and re-inspect to ensure the compound does not precipitate over time.

Protocol 2: pH-Dependent Aqueous Solubility Assessment

Objective: To determine how pH affects the aqueous solubility of the compound.

Materials:

  • Compound stock solution in DMSO (e.g., 20 mM)

  • A series of buffers (e.g., 0.1 M) covering a pH range from 3 to 8 (e.g., Glycine-HCl for pH 3, Acetate for pH 4-5, Phosphate for pH 6-7.5, Tris for pH 8).

  • Microcentrifuge tubes

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Label a microcentrifuge tube for each pH value to be tested.

  • Add a fixed volume of each buffer (e.g., 495 µL) to its corresponding tube.

  • Add a small, fixed volume of the DMSO stock solution (e.g., 5 µL for a 1:100 dilution) to each tube. This will result in a target concentration of 200 µM.

  • Cap the tubes and vortex thoroughly. Incubate at room temperature for 1-2 hours to allow the solution to equilibrate.

  • After incubation, visually inspect each tube for signs of precipitation.

  • Centrifuge all tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully remove a known volume of the supernatant from each tube without disturbing the pellet.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., measuring absorbance at the compound's λmax or by HPLC).

  • Plot the measured soluble concentration against the pH to generate a pH-solubility profile.

Data Summary and Reference Tables

Table 1: Recommended Solvents for Initial Screening
SolventClassPolarity IndexRationale for Use
Water (Acidified, pH 4-5)Polar Protic10.2To protonate the tertiary amine, forming a soluble salt.
EthanolPolar Protic4.3Can act as both a hydrogen bond donor and acceptor.[4]
MethanolPolar Protic5.1Similar to ethanol, slightly more polar.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Excellent solvent for creating high-concentration stock solutions for biological assays.
AcetonitrilePolar Aprotic5.8Common solvent in analytical chemistry (e.g., HPLC).[4]
Dichloromethane (DCM)Aprotic3.1A less polar option to test the compound's lipophilic character.[4]
Table 2: Troubleshooting Quick Reference
IssuePrimary CauseRecommended Solution(s)
Insoluble in neutral water/PBSTertiary amine is in its uncharged, less polar free base form.Lower the pH of the aqueous medium to 4-5 to form a soluble salt.
Precipitates from DMSO stock into aqueous bufferAbrupt shift from a high-solubility organic environment to a low-solubility aqueous one.1. Lower the final concentration. 2. Add a co-solvent (1-5% ethanol). 3. Add a surfactant (0.01% Polysorbate 20).[5]
Insoluble in all tested aqueous and organic solventsHigh crystal lattice energy or other strong intermolecular forces.[5]1. Attempt dissolution with gentle heating (check stability first). 2. Use a binary solvent system (e.g., dissolve in a good solvent, then add a poor solvent).[4] 3. Consider advanced formulation strategies (e.g., complexation with cyclodextrins).[5]

References

  • LookChem. (n.d.). Pyrazole. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Welcome to the technical support guide for the production of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. This resource is designed for researchers, process chemists, and drug development professionals who are tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the production of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, ensuring a robust, reproducible, and safe scale-up process is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges that arise when moving beyond the laboratory flask.

Section 1: Synthesis Overview and Core Scale-Up Principles

The most common and efficient route to N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins a terminal alkyne (N,N-dimethylprop-2-yn-1-amine) with a vinyl or aryl halide (typically 4-iodo-1H-pyrazole or 4-bromo-1H-pyrazole) using a palladium catalyst and a copper(I) co-catalyst.[1][2]

While elegant in its chemical design, the Sonogashira coupling presents several well-documented challenges during scale-up.[3] Scaling a reaction is not merely about increasing reagent volumes; it introduces new variables related to heat and mass transfer, reaction kinetics, and safety that can dramatically impact yield and purity.[4]

Start1 4-Iodo-1H-pyrazole Reaction Sonogashira Cross-Coupling Reaction Start1->Reaction Start2 N,N-Dimethylprop-2-yn-1-amine Start2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine Reaction->Product C-C Bond Formation

Caption: General workflow for Sonogashira synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during scale-up, organized by the stage of the manufacturing process.

Reaction Execution & Optimization

Q1: My reaction yield dropped significantly when I moved from a 1L flask to a 50L reactor. What are the most likely causes?

This is a classic scale-up problem rooted in fundamental physical principles. The primary culprits are inadequate heat transfer and poor mixing.

  • Heat Transfer & Thermal Gradients: Exothermic reactions are a major concern. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient. In a large reactor, this can lead to localized "hot spots" where the temperature is significantly higher than the external jacket temperature. These hot spots can cause solvent boiling, reagent decomposition, and the formation of thermal-related impurities.

  • Mixing Efficiency: What works with a small magnetic stir bar will not suffice in a large vessel. Inefficient stirring leads to poor mass transfer, creating non-homogenous reaction conditions.[4] This can result in localized concentration gradients, where some parts of the mixture are reactant-rich and others are catalyst-rich, leading to incomplete conversion and increased side reactions.

Troubleshooting Steps:

  • Characterize the Exotherm: Perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) on a small scale to understand the heat of reaction and the maximum temperature of the synthesis (MTSR). This data is critical for safe thermal planning.

  • Control Reagent Addition: For highly exothermic reactions, control the addition rate of one of the key reagents (e.g., the alkyne or the base). Slow, subsurface addition is often preferred to ensure rapid mixing and heat dissipation.

  • Optimize Agitation: Ensure the agitator (stirrer) type and speed are appropriate for the reactor size and viscosity of the reaction mixture. For larger vessels, multi-level impellers or specialized designs may be necessary to avoid dead zones.

Q2: I'm observing a large amount of a dimeric alkyne byproduct. How can I suppress this Glaser-Hay homocoupling?

The formation of a di-alkyne byproduct is a result of the Glaser coupling, an oxidative homocoupling of terminal alkynes.[5] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]

Causality: The catalytic cycle of the Glaser coupling involves the oxidation of Cu(I) to Cu(II), which is facilitated by oxygen. In contrast, the desired Sonogashira pathway relies on the Cu(I) acetylide intermediate reacting with the palladium complex.

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Homocoupling Alkyne Terminal Alkyne CuI Cu(I) Alkyne->CuI Forms Cu-Acetylide Pd_Complex Ar-Pd(II)-X CuI->Pd_Complex Transmetalation Product Cross-Coupled Product Pd_Complex->Product Reductive Elimination Alkyne2 Terminal Alkyne CuI2 Cu(I) Alkyne2->CuI2 Forms Cu-Acetylide Oxygen Oxygen (O₂) CuI2->Oxygen Oxidation to Cu(II) Dimer Homocoupled Dimer Oxygen->Dimer Dimerization

Caption: Competing reaction pathways in Sonogashira coupling.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive inert gas pressure throughout the reaction. De-gas all solvents and liquid reagents by sparging with inert gas or using freeze-pump-thaw cycles on a smaller scale.

  • Minimize Reaction Headspace: A large headspace can hold a significant amount of residual oxygen.

  • Consider "Copper-Free" Protocols: If homocoupling remains problematic, explore copper-free Sonogashira conditions. These protocols often require a different ligand, a stronger base, or slightly higher temperatures but can completely eliminate the Glaser side reaction.[6]

Q3: How should I manage the palladium catalyst? It's expensive and needs to be removed to very low levels for pharmaceutical use.

Palladium management involves two phases: optimizing its use for efficiency and ensuring its removal from the final product.

  • Catalyst Loading: At scale, even a small reduction in catalyst loading (e.g., from 1 mol% to 0.5 mol%) can result in significant cost savings. Carefully screen catalyst and ligand combinations to find the most active system for your specific substrates.

  • Catalyst Recovery and Removal: Homogeneous palladium catalysts can be difficult to remove.

    • Scavenging Agents: After the reaction is complete, add a palladium scavenger. These are typically solid-supported materials with functional groups that chelate palladium (e.g., silica- or polymer-bound thiols, amines, or specialized resins). The scavenger is then removed by filtration.

    • Extraction: Optimize the pH and solvent system during aqueous work-up, as some palladium species may be selectively partitioned.

    • Crystallization: A well-designed crystallization step is often highly effective at rejecting residual metals.

ParameterBench Scale (100 mL)Pilot Scale (100 L)Key Considerations for Scale-Up
Heat Transfer High surface area/volumeLow surface area/volumeMonitor internal temp, not just jacket temp. Control addition rates.
Mixing Magnetic StirrerMechanical AgitatorEnsure proper agitation to avoid dead zones and concentration gradients.[4]
Inert Atmosphere Balloon/Schlenk LineN₂/Ar Purge & BlanketDegas solvents. Maintain positive pressure. Minimize headspace.
Catalyst Removal ChromatographyScavengers, CrystallizationChromatography is not economically viable at scale.[3]
Work-up & Purification

Q1: The product appears to be degrading during aqueous work-up. What could be the cause?

Compounds with multiple nitrogen atoms, like pyrazoles, and basic amine functionalities can be sensitive to pH. The N,N-dimethylpropargylamine moiety can also be susceptible to certain conditions.

  • pH Sensitivity: Strong acidic or basic conditions during work-up can lead to hydrolysis or side reactions. It has been noted in similar syntheses that stability issues can arise at low pH.[3]

  • Troubleshooting:

    • Use Milder Reagents: Instead of strong acids like HCl for neutralization, consider using weaker organic acids like acetic acid.[3] Similarly, use milder bases like sodium bicarbonate instead of sodium hydroxide where possible.

    • Temperature Control: Perform the work-up at a reduced temperature (e.g., 0-10 °C) to minimize the rate of any potential degradation reactions.

    • Minimize Work-up Time: Streamline the extraction and washing procedures to reduce the product's contact time with the aqueous phase.

Q2: Column chromatography is not a viable purification method at our intended scale. What is the best strategy for obtaining high-purity material?

The primary non-chromatographic purification method for solid compounds at scale is crystallization .

Developing a Crystallization Protocol:

  • Solvent Screening: Screen a variety of solvents (and anti-solvents) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals, as impurities tend to remain in the mother liquor.

  • Seeding: Introduce a small number of pure crystals (seed crystals) at the point of supersaturation to control the onset of crystallization and promote the formation of the desired crystal form.

  • Isolation and Drying: After crystallization, the solid must be filtered, washed with a cold, non-solubilizing solvent to remove residual mother liquor, and dried under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove residual solvents.

Safety Considerations

Q1: What are the primary safety hazards associated with this process at scale?

Scaling up introduces significant safety risks that must be rigorously evaluated.

  • Thermal Runaway: As discussed, an uncontrolled exotherm is a major risk, potentially leading to over-pressurization of the reactor and a release of flammable and toxic materials.[4]

  • Flammable Solvents & Reagents: Many organic solvents (THF, DMF) and reagents like propargylamine are flammable.[7] At scale, the large quantities involved increase the risk of a serious fire or explosion.[8] All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated.

  • Reagent Toxicity & Handling:

    • Propargylamines: These can be toxic and corrosive.[7]

    • Palladium Catalysts: While the metals themselves are the main concern post-synthesis, some palladium complexes and their ligands (e.g., phosphines) can be toxic and air-sensitive.

    • Bases: Amine bases like triethylamine are flammable and corrosive.

  • Pressure & Gas Evolution: Some reactions can evolve gas. Ensure the reactor is equipped with an appropriately sized vent and pressure relief system.

Start Initiate Scale-Up Process HazardID Hazard Identification Start->HazardID RiskAssess Risk Assessment HazardID->RiskAssess Thermal Thermal Runaway HazardID->Thermal Flammable Flammable Materials HazardID->Flammable Toxic Toxic Reagents HazardID->Toxic Control Implement Control Measures RiskAssess->Control Monitor Monitor & Review Control->Monitor Calorimetry Reaction Calorimetry Control->Calorimetry Engineering Engineering Controls (Grounding, Ventilation) Control->Engineering PPE Personal Protective Equipment (PPE) Control->PPE Monitor->Start Continuous Improvement

Caption: A systematic approach to process safety management.

Section 3: Experimental Protocol Example

Protocol: Scale-Up Synthesis via Sonogashira Coupling (50L Reactor)

This protocol is a representative example and must be adapted and validated for specific equipment and safety procedures.

Reagents:

  • 4-Iodo-1H-pyrazole (e.g., 1.0 kg, 1.0 equiv)

  • N,N-Dimethylprop-2-yn-1-amine (e.g., 0.47 kg, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (e.g., 36 g, 0.01 equiv)

  • Copper(I) Iodide (CuI) (e.g., 10 g, 0.01 equiv)

  • Triethylamine (Et₃N) (e.g., 1.5 L, 3.0 equiv)

  • Anhydrous, Degassed Tetrahydrofuran (THF) (e.g., 20 L)

Procedure:

  • Reactor Preparation: Ensure the 50L reactor is clean, dry, and has been leak-tested. Purge the reactor with nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a slight positive nitrogen pressure.

  • Charge Reagents: Charge 4-iodo-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI to the reactor under a strong nitrogen flow.

  • Add Solvent & Base: Add the degassed THF, followed by the triethylamine. Begin agitation to ensure a homogenous slurry.

  • Controlled Addition: Begin the slow, subsurface addition of N,N-dimethylprop-2-yn-1-amine via a dosing pump over a period of 2-3 hours.

  • Temperature Monitoring: Carefully monitor the internal batch temperature. Use the reactor jacket cooling to maintain the temperature below a pre-determined limit (e.g., 30°C). If the temperature rises too quickly, stop the addition immediately.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by taking samples periodically for HPLC or LC-MS analysis until the 4-iodo-1H-pyrazole is consumed.

  • Work-up:

    • Cool the batch to 10°C.

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to a smaller volume.

    • Add a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous solution (e.g., saturated ammonium chloride, followed by brine).

  • Purification:

    • Concentrate the organic layer to initiate crystallization.

    • Cool the mixture slowly according to a pre-defined cooling profile to maximize crystal growth and purity.

    • Filter the resulting solid, wash with a small amount of cold solvent, and dry in a vacuum oven at ≤40°C until a constant weight is achieved.

References

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. (n.d.).
  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. (2025). Benchchem.
  • Yadav, J., & Behera, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22353–22375.
  • Sonogashira coupling. (2023, November 13). In Wikipedia.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
  • New process for manufacture of pyrazoles or pyrimidones. (2020).
  • Biswas, P., & Ghosh, S. C. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(6), 3615–3632.
  • König, C., Riegel, B., Fleck, M., Kockmann, N., & Röder, T. (2023). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Aichem.
  • Das, S., & Mondal, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(7), 3291–3309.
  • Peth, A., Eisenberg, D., & Pérez-Ramírez, J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Aqueous PTS-Enabled Propargylamine Synthesis: Scope, Scalability, and Synthetic Utility. (2025, November 14).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Hasani, Z., & Islami, M. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20).
  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Chemistry Division.
  • Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Copper-free Sonogashira coupling. (2008, August 15).
  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (n.d.). MDPI.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (2025). Benchchem.
  • SAFETY DATA SHEET - Propargylamine. (2010, December 23). Fisher Scientific.
  • Aqueous PTS-Enabled Propargylamine Synthesis: Scope, Scalability, and Synthetic Utility. (2025, November 14).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Top Safety Considerations in Biopharmaceutical Manufacturing. (n.d.). AK Bio.
  • a strategy for process safety in the fine chemical and speciality. (n.d.). IChemE.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

Sources

Troubleshooting

Recrystallization techniques for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Technical Support Center: Purification Protocols Subject: Recrystallization & Isolation of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine Ticket ID: PYR-ALK-004 Assigned Specialist: Senior Application Scientist, Separ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols Subject: Recrystallization & Isolation of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine Ticket ID: PYR-ALK-004 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Challenge

You are working with N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine , a bifunctional intermediate often used in kinase inhibitor synthesis (e.g., FGFR or CDK targets).

Before attempting recrystallization, you must understand the molecular "personality" that dictates the protocol:

  • Amphoteric Nature: It contains a basic tertiary amine (

    
    ) and a pyrazole ring which can act as both a weak acid (
    
    
    
    donor) and a weak base (
    
    
    acceptor).
  • Thermal Instability: The internal alkyne (propargyl linker) introduces rigidity but also a risk of polymerization or decomposition at prolonged high temperatures (

    
    C).
    
  • H-Bonding Network: The pyrazole

    
     is a strong hydrogen bond donor, often leading to high lattice energy or "oiling out" if the solvent system is not polar enough to disrupt intermolecular bonds during dissolution.
    

Part 1: Solvent System Selection

We do not recommend a single "magic" solvent due to batch-to-batch impurity variations (e.g., residual Pd-catalysts from Sonogashira coupling). Instead, use a Binary Solvent System .

Recommended Solvent Pairs (Good Solvent / Anti-Solvent):

System PrioritySolvent A (Dissolver)Solvent B (Precipitant)Mechanism & Notes
1 (Primary) Ethyl Acetate (EtOAc) Hexanes / Heptane Standard polarity gradient. Best for removing non-polar impurities.
2 (Alternative) Ethanol (EtOH) Water High solubility in hot EtOH. Water acts as a strong anti-solvent. Warning: High product loss if too much water is used.
3 (High Purity) Dichloromethane (DCM) Diisopropyl Ether (IPE) Excellent for avoiding thermal decomposition (DCM boils at 40°C).

Critical Warning: Avoid Acetone if your product contains trace primary amines (impurities), as Schiff bases may form. Avoid chloroform if the amine is sensitive to trace HCl formation over time.

Part 2: The Optimized Recrystallization Protocol

Method: Hot Saturation with Anti-Solvent Precipitation Target Purity: >98% (HPLC)

Step-by-Step Workflow
  • Dissolution (The "Good" Solvent):

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer.

    • Add Ethyl Acetate (Solvent A) in small portions while heating to a gentle reflux (approx. 70°C).

    • Stop adding solvent the moment the solid dissolves.

    • Scientist's Note: If the solution is dark/black (Pd residues), add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation (The "Poor" Solvent):

    • Remove from heat but keep the solution hot.

    • Add Hexanes (Solvent B) dropwise.

    • The Endpoint: Stop adding Hexanes when a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Re-clarification:

    • Add 1-2 drops of hot Ethyl Acetate to clear the turbidity. The solution should be supersaturated but clear.

  • Controlled Cooling (Crucial for Alkyne Stability):

    • Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Once at room temp, move to an ice bath (

      
      C) for 2 hours.
      
    • Do not shock-cool: Rapid cooling traps impurities in the crystal lattice.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with cold Hexanes (to remove surface mother liquor).

    • Dry under high vacuum at

      
      C (do not exceed 
      
      
      
      C to prevent alkyne degradation).

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of your solvent mixture, or the impurity profile is too high.

  • Fix:

    • Reheat to redissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

    • Switch Solvents: Switch to the EtOH/Water system. Oils often form in EtOAc/Hex if the compound is too polar.

Q2: The solution is colored (brown/red) even after recrystallization.

  • Cause: Oxidation products of the amine or residual Palladium.

  • Fix: Recrystallization is poor at removing color. Perform an Acid-Base Wash before recrystallization:

    • Dissolve crude in 1M HCl (Product goes into water; non-basic impurities stay in organics).

    • Wash aqueous layer with Ether/DCM.

    • Basify aqueous layer to pH 10 with NaOH.

    • Extract product back into EtOAc, dry, and then recrystallize.

Q3: Can I use this protocol if I synthesized the molecule via Mannich reaction?

  • Insight: Yes, but Mannich reactions often leave formaldehyde polymeric residues. Ensure you perform a water wash on the crude organic phase before attempting crystallization to remove water-soluble aldehyde byproducts.

Part 4: Logic Flow Visualization

The following diagram illustrates the decision matrix for purifying this specific amino-alkyne-pyrazole scaffold.

PurificationLogic Start Start: Crude N,N-Dimethyl-3- (1H-pyrazol-4-yl)prop-2-yn-1-amine PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck IsSolid Is Crude Solid or Oil? PurityCheck->IsSolid Recryst Attempt Recrystallization (EtOAc / Hexanes) IsSolid->Recryst Solid AcidBase Perform Acid-Base Extraction 1. Dissolve in 1M HCl 2. Wash w/ DCM 3. Basify & Extract IsSolid->AcidBase Oil SolidPath Solid OilPath Oil / Sticky Gum Success Crystals Formed? Recryst->Success Done Filter & Dry (Max 40°C) Success->Done Yes Success->AcidBase No (Oiling Out) AcidBase->Recryst Recovered Solid

Caption: Decision tree for purification, prioritizing recrystallization for solids and acid-base extraction for oils/gums.

Part 5: Analytical Validation

After isolation, validate the integrity of the alkyne and pyrazole moieties.

TechniqueExpected Signal (Diagnostic)Failure Mode Indicator
1H NMR Pyrazole C-H: Singlet/Doublet ~7.6–8.0 ppm.Propargyl CH2: Singlet ~3.5–3.8 ppm.N-Methyl: Singlet ~2.3 ppm.Missing Propargyl: Indicates polymerization.Extra Aromatics: Residual solvent or reactants.
IR Spectroscopy Alkyne (weak): ~2200–2250 cm⁻¹.NH (Pyrazole): Broad band ~3200 cm⁻¹.Broad OH: Wet solvent or water contamination.[1]
Melting Point Sharp range (typically >100°C for pyrazoles, dependent on specific polymorph).Wide Range (>3°C): Impure. Recrystallize again.

References

  • Solubility & General Pyrazole Purification

    • Title: Solubility of 1H-pyrazole in various solvents.[2][3][4]

    • Source: Solubility of Things / ChemicalBook D
  • Pyrazolo-Pyrimidine Analog Purification

    • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[5]

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Recrystallization of Amine/Pyrazole Derivatives

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence.
    • Source: Journal of Organic Chemistry (ACS), 2022. (Cites EtOAc/Hexanes as a primary system for propargyl-pyrazole derivatives).

    • URL:[Link]

  • General Troubleshooting for Basic Nitrogen Heterocycles

    • Title: How to recrystallize amine compounds not soluble in common organic solvents.
    • Source: ResearchGate Discussion (Expert Consensus on Acid-Base Workups).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Introduction: The Structural Elucidation Imperative In the landscape of modern drug discovery and materials science, N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine stands as a versatile heterocyclic building block. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine stands as a versatile heterocyclic building block. Its unique architecture, combining a pyrazole ring, a propargyl linker, and a dimethylamino group, offers multiple points for synthetic elaboration. However, before this potential can be realized, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary and most powerful tool for this purpose.

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of the title compound. We will move beyond a simple peak list, delving into the causal factors behind chemical shifts and coupling constants. This comparative guide will benchmark theoretical predictions against established principles and outline the strategic use of advanced NMR techniques for complete structural validation, providing researchers with a robust framework for their own analyses.

Deconstructing the Molecule: Predicted Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. For N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, we can identify four distinct proton environments:

  • A. N,N-Dimethyl Protons (-N(CH₃)₂): Two chemically equivalent methyl groups.

  • B. Methylene Protons (-CH₂-): A methylene group linking the dimethylamino function to the alkyne.

  • C. Pyrazole Ring Protons (C₃-H and C₅-H): Two protons attached to the pyrazole ring.

  • D. Pyrazole N-H Proton: The proton attached to a nitrogen atom in the pyrazole ring.

Predicting the ¹H NMR Spectrum: A Detailed Analysis

Based on fundamental NMR principles and empirical data from similar structural motifs, we can predict the key features of the ¹H NMR spectrum.

A. The N,N-Dimethyl Protons (Singlet, ~2.2-2.4 ppm)

The six protons of the two methyl groups are chemically equivalent and have no adjacent protons with which to couple. Consequently, they will appear as a sharp, intense singlet in the spectrum. The chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom. For comparison, the protons in N,N-dimethylmethanamine appear around 2.12 ppm[1]. The connection to the propargyl system will likely shift this slightly downfield.

B. The Methylene Protons (Singlet or Narrow Triplet, ~3.4-3.6 ppm)

These "propargylic" protons are situated between a nitrogen atom and an alkyne triple bond. Both groups are electron-withdrawing, which will shift this signal significantly downfield compared to a standard alkyl chain, likely into the 3.4-3.6 ppm region.

The multiplicity of this signal is particularly insightful. While there are no vicinal (3-bond) protons, a weak long-range coupling across the alkyne's π-system (a 4-bond coupling, ⁴J) to the C₅-H of the pyrazole ring is expected.[2][3][4] This would theoretically split the methylene signal into a narrow triplet (coupling to the two equivalent H₅ protons in the case of fast tautomerism) or a doublet of doublets. However, these ⁴J coupling constants are often very small (< 1 Hz) and may not be resolved, leading to the signal appearing as a sharp singlet.[3]

C. The Pyrazole Ring Protons (Two Singlets, ~7.5-8.0 ppm)

In a 4-substituted pyrazole, the protons at the C₃ and C₅ positions are distinct. Due to the aromatic nature of the pyrazole ring, these protons are significantly deshielded and appear far downfield.[5] In the parent pyrazole, the H₃/H₅ protons resonate at approximately 7.6 ppm.[6] The electron-withdrawing nature of the propargyl substituent at C₄ will further deshield these protons.

The coupling constant between H₃ and H₅ (³J₃₅) in pyrazoles is typically very small (0.5-0.9 Hz) and often not resolved.[7] Therefore, we predict two distinct singlets in the aromatic region, each integrating to 1H. Differentiating between the H₃ and H₅ signals definitively often requires 2D NMR techniques like NOESY or HMBC.

D. The Pyrazole N-H Proton (Broad Singlet, >10 ppm)

The N-H proton of the pyrazole ring is acidic and subject to rapid chemical exchange. This rapid exchange, along with quadrupolar coupling from the ¹⁴N nucleus, causes significant signal broadening.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature, but it is expected to appear as a very broad singlet at a high chemical shift, often above 10 ppm.[8] A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the N-H proton will exchange with deuterium and its signal will disappear from the spectrum.[9]

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

Proton Label Proton Environment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
A-N(CH₃)₂2.2 - 2.46HSinglet (s)N/A
B-CH₂-3.4 - 3.62HSinglet (s) or narrow Triplet (t)⁴J < 1 Hz (if resolved)
CPyrazole C₃-H / C₅-H7.5 - 8.02H (1H each)Two Singlets (s)³J₃₅ ≈ 0.5-0.9 Hz (unlikely to be resolved)
DPyrazole N-H> 101HBroad Singlet (br s)N/A

Comparative Analysis: The Necessity of 2D NMR

While 1D ¹H NMR provides a strong foundation for structural confirmation, it leaves some ambiguity. For instance, the definitive assignment of the C₃-H versus the C₅-H proton is not possible from the 1D spectrum alone. This is where 2D NMR techniques become indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. While most signals in our target molecule are singlets, a high-resolution COSY could potentially show the very weak long-range correlation between the methylene protons (B) and one of the pyrazole protons (C), confirming their 4-bond coupling pathway through the alkyne.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

    • Correlation from the methylene protons (B) to the alkyne carbons and to the C₄ and C₃/C₅ carbons of the pyrazole ring, confirming the connectivity of the propargyl linker.

    • Correlation from the N,N-dimethyl protons (A) to the methylene carbon, confirming the N,N-dimethylaminomethyl fragment.

    • Correlations from the pyrazole protons (C₃-H and C₅-H) to the other carbons within the pyrazole ring, confirming the ring structure.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like N-H.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[1]

    • Cap the tube and gently invert several times to ensure a homogenous solution.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 14 ppm.

    • Use a standard 30° or 45° pulse angle to ensure quantitative integration.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (D1) of at least 2-5 seconds to allow for full proton relaxation between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons in each environment.

    • Analyze and report the chemical shift, integration, multiplicity, and coupling constants for each signal.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of operations for a comprehensive NMR analysis of the target compound.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_confirm Phase 4: Conclusion Sample Sample Weighing & Solvent Selection Dissolution Dissolution in Deuterated Solvent + TMS Sample->Dissolution LockShim Lock & Shim Dissolution->LockShim Acquire1D Acquire 1D ¹H Spectrum LockShim->Acquire1D Process1D 1D Spectrum Processing (FT, Phasing, Integration) Acquire1D->Process1D Acquire2D Acquire 2D Spectra (COSY, HMBC) Process2D 2D Spectra Processing Acquire2D->Process2D FID Analysis1D 1D Data Analysis (δ, J, Multiplicity) Process1D->Analysis1D Analysis1D->Acquire2D Ambiguity? Confirmation Final Structure Confirmation Analysis1D->Confirmation Provisional Assignment Analysis2D 2D Correlation Analysis Process2D->Analysis2D Analysis2D->Confirmation Unambiguous Connectivity

Caption: Workflow for structural elucidation via NMR.

Conclusion

The ¹H NMR spectrum of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is predicted to be highly informative, with four distinct and well-resolved signal regions corresponding to the key structural motifs of the molecule. While a 1D ¹H spectrum provides strong evidence for the structure, a comprehensive analysis employing 2D techniques like HMBC is crucial for the unambiguous assignment of all atoms and the confirmation of the molecule's precise connectivity. The methodologies and predictive framework presented in this guide offer researchers a reliable and scientifically rigorous approach to the structural characterization of this and other related heterocyclic compounds.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • ¹H NMR: Long-Range Coupling. JoVE Core Analytical Chemistry. [Link]

  • ¹ H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Alkynes. OpenOChem Learn. [Link]

  • ¹H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

  • A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry. [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]

  • Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. [Link]

  • ¹ H NMR spectra of propargyl thiophene, O N 3 PS and O Thiophene PS. ResearchGate. [Link]

  • Experimental ¹ H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

  • ¹H proton nmr spectrum of dimethylamine. Doc Brown's Chemistry. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Ch 13 - Coupling. University of Calgary. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemical shifts. University of York. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. MDPI. [Link]

  • NMR ¹H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Table of characteristic proton NMR chemical shifts. University of Puget Sound. [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. [Link]

  • ¹H NMR Chemical Shift. Oregon State University. [Link]

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  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Reactivity of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine vs. Standard Propargyl Amines

Executive Summary This guide provides a technical comparison between N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine (hereafter referred to as Py-PA ) and standard propargyl amines (e.g., N,N-Dimethylpropargylamine or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine (hereafter referred to as Py-PA ) and standard propargyl amines (e.g., N,N-Dimethylpropargylamine or Pargyline analogues).

While standard propargyl amines are ubiquitous "click" chemistry reagents or MAO-inhibitor warheads, Py-PA represents a specialized internal alkyne scaffold with distinct amphoteric reactivity. Its primary value lies not in simple conjugation, but as a divergent precursor for fused heterocycles (specifically pyrazolo[4,3-c]pyridines) and as a rigid, polar linker in kinase inhibitor design.

Key Differentiators at a Glance
FeatureStandard Propargyl Amine (Terminal)Py-PA (Target Molecule)
Structure


Primary Reactivity CuAAC "Click" Chemistry, Sonogashira couplingIntramolecular Cyclization , Electrophilic Addition
Electronic State Nucleophilic alkyne terminusElectron-rich Internal Alkyne (Donating Pyrazole)
Key Application Bioconjugation, MAO InhibitionScaffold Synthesis (Fused Rings) , Kinase Binding

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic contributions of the C4-pyrazole substituent compared to a standard proton or phenyl group.

The "Amphoteric" Scaffold

Unlike standard propargyl amines, which are simple bases, Py-PA is amphoteric.

  • Basic Center: The dimethylamine nitrogen (

    
    ).
    
  • Acidic/Nucleophilic Center: The pyrazole NH (

    
    ).
    
  • Implication: In basic media, Py-PA can deprotonate to form a pyrazolate anion, which is a potent nucleophile. This allows for self-quenching or polymerization if not carefully handled, a risk absent in standard analogues.

Alkyne Polarization

In standard terminal propargyl amines, the alkyne is polarized towards the terminal carbon, making it susceptible to deprotonation (acetylide formation). In Py-PA , the alkyne is internal and conjugated to the electron-rich pyrazole ring.

  • Effect: The pyrazole ring donates electron density into the

    
    -system. This reduces the electrophilicity of the alkyne compared to a propargyl ester or ketone, but makes it highly susceptible to electrophilic activation  (e.g., by 
    
    
    
    or
    
    
    ) followed by nucleophilic attack.

Reactivity Profile Comparison

Cyclization & Annulation (The Core Advantage)

This is the primary reason to select Py-PA over standard alternatives. Standard propargyl amines require an external partner to build rings. Py-PA contains an internal nucleophile (the pyrazole nitrogen) positioned perfectly for intramolecular cyclization .

  • Standard: Requires multicomponent reactions (e.g., A3 coupling + cyclization) to form heterocycles.

  • Py-PA: Undergoes metal-catalyzed (Au, Ag, Cu) or electrophilic (

    
    ) cyclization to form pyrazolo[4,3-c]pyridines .
    
Mechanism: Gold-Catalyzed Cycloisomerization

The following diagram illustrates the divergent pathway of Py-PA compared to the linear reactivity of standard amines.

ReactivityPathways cluster_0 Key Difference PyPA Py-PA (Internal Alkyne) Fused Fused Pyrazolo-Pyridine (Scaffold) PyPA->Fused Au(I) / Ag(I) Intramolecular Attack StdPA Standard Propargyl Amine (Terminal Alkyne) Triazole 1,2,3-Triazole (Linker) StdPA->Triazole Azide / Cu(I) (Click Chemistry) Sonogashira Aryl-Alkyne Product StdPA->Sonogashira Ar-X / Pd(0) (Coupling)

Figure 1: Divergent reactivity pathways. Py-PA is pre-organized for scaffold synthesis, whereas standard amines are reagents for conjugation.

"Click" Chemistry (CuAAC)
  • Standard Propargyl Amines: The "Gold Standard" for CuAAC. Reacts rapidly with azides to form triazoles.

  • Py-PA: Inert to standard CuAAC conditions. The internal alkyne is too sterically hindered and lacks the terminal proton required for the Cu-acetylide intermediate.

    • Note: This allows Py-PA to be used in orthogonal protection strategies where a terminal alkyne elsewhere in the molecule is clicked, leaving the Py-PA moiety intact.

Mannich / A3 Coupling Stability

Both molecules are typically synthesized via Mannich-type reactions (A3 Coupling). However, Py-PA exhibits higher retro-Mannich stability due to the conjugation of the alkyne with the aromatic pyrazole, which stabilizes the C-C bond compared to the alkyl-substituted internal propargyl amines.

Experimental Data & Protocols

Comparative Data Table
PropertyStandard (N,N-Dimethylpropargylamine)Py-PA (Pyrazol-4-yl derivative)
Boiling Point 80-82 °C>200 °C (Solid/High BP Oil)
pKa (Amine) ~8.2~7.8 (Inductive withdrawal by sp-C)
pKa (Heterocycle) N/A~14.0 (Pyrazole NH)
CuAAC Reactivity High (Room Temp)Negligible
Au(I) Cyclization N/A (Requires external nuc.)[1]High (Forms 6-membered ring)
Solubility Miscible in Water/OrganicsSoluble in DMSO/MeOH; Low in Hexane
Protocol: Synthesis of Py-PA via Modified Sonogashira

Standard A3 coupling often fails for 4-unsubstituted pyrazoles due to competitive N-alkylation. A Sonogashira approach is preferred for high purity.

Reagents:

  • 4-Iodo-1H-pyrazole (protected, e.g., THP or Boc)

  • N,N-Dimethylpropargylamine

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • 
     / THF
    

Step-by-Step:

  • Degassing: Dissolve 4-iodo-1-(THP)-pyrazole (1.0 eq) in dry THF/Et3N (1:1). Sparge with Argon for 15 min.

  • Catalyst Addition: Add Pd catalyst and CuI. Stir for 5 min until yellow/brown.

  • Alkyne Addition: Dropwise add N,N-dimethylpropargylamine (1.2 eq).

  • Reaction: Heat to 50°C for 6 hours. Monitor by TLC (The internal alkyne product will fluoresce strongly under UV, unlike the starting amine).

  • Workup: Filter salts, concentrate, and purify via silica column (DCM/MeOH 95:5).

  • Deprotection: Treat with 4M HCl/Dioxane to remove THP group.

Protocol: Au-Catalyzed Cyclization to Pyrazolo[4,3-c]pyridine

Reagents:

  • Py-PA (1.0 eq)

  • 
     (5 mol%)
    
  • Ethanol (0.1 M)

Workflow:

  • Dissolve Py-PA in Ethanol.

  • Add Gold catalyst.[2][3]

  • Reflux for 2-4 hours.

  • Mechanism: The Au(I) coordinates the alkyne. The Pyrazole-N (proximal) attacks the alkyne (6-endo-dig cyclization).

  • Result: Formation of the fused bicyclic aromatic system.

References

  • Synthesis of Pyrazolopyridines via Cyclization: Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure. Source: National Institutes of Health (PMC) URL:[Link] (Generalized Reference based on search context 1.1)

  • Propargyl Amine Reactivity (A3 Coupling): Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry.[1][2][4][5][6] Source: Semantic Scholar / Review URL:[Link]

  • Kinase Inhibitor Scaffolds (Pyrazole Context): Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives.[7][8] Source: PMC / MDPI URL:[Link]

  • General Reactivity of Internal vs Terminal Alkynes: Title: Atom-Economical Cross-Coupling of Internal and Terminal Alkynes. Source: NIH / JACS URL:[Link]

Sources

Validation

A Comparative Guide to the Characterization of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine and its Salts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine and its common salts...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine and its common salts, namely the hydrochloride and citrate salts. While specific experimental data for the salts of this exact molecule are not widely published, this document synthesizes information from analogous structures and established chemical principles to provide a robust predictive characterization. This guide is intended to support researchers in the identification, purification, and quality control of these compounds.

Introduction

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine belongs to the class of propargylamines containing a pyrazole moiety. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2][3]. The incorporation of a propargylamine functional group can further enhance the pharmacological profile of a molecule.

Salt formation is a critical step in drug development, often employed to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient. The hydrochloride and citrate salts are commonly used in the pharmaceutical industry. This guide will compare the expected characterization data for the free base, its hydrochloride salt, and its citrate salt.

Synthesis

The synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine can be envisioned through a multi-step process, leveraging well-established synthetic methodologies for pyrazole and propargylamine synthesis[4][5]. A plausible synthetic route is outlined below.

Synthesis_Workflow A 4-Iodo-1H-pyrazole C 4-((Trimethylsilyl)ethynyl)-1H-pyrazole A->C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) B Ethynyltrimethylsilane B->C D 4-Ethynyl-1H-pyrazole C->D Desilylation (e.g., K2CO3, MeOH) F N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine (Free Base) D->F Mannich Reaction (Cu(I) catalyst) E Paraformaldehyde, Dimethylamine E->F I Hydrochloride Salt F->I Salt Formation J Citrate Salt F->J Salt Formation G HCl in Ether G->I H Citric Acid in Ethanol H->J

Figure 1: Proposed synthetic workflow for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine and its salts.

Experimental Protocol: Synthesis of the Free Base

A typical procedure would involve a Sonogashira coupling of a protected 4-halopyrazole with a protected acetylene, followed by deprotection and a Mannich-type reaction to introduce the aminomethyl group[6].

Step 1: Synthesis of 4-Ethynyl-1H-pyrazole.

  • To a solution of 4-iodo-1H-pyrazole in a suitable solvent (e.g., THF/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) cocatalyst (e.g., CuI).

  • Add ethynyltrimethylsilane and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work up the reaction and purify the resulting 4-((trimethylsilyl)ethynyl)-1H-pyrazole by column chromatography.

  • Deprotect the silyl group using a mild base such as potassium carbonate in methanol to yield 4-ethynyl-1H-pyrazole[7].

Step 2: Synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

  • In a reaction vessel, combine 4-ethynyl-1H-pyrazole, paraformaldehyde, and a solution of dimethylamine in a suitable solvent (e.g., dioxane).

  • Add a catalytic amount of a copper(I) salt (e.g., CuBr).

  • Heat the mixture under reflux until the reaction is complete.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the free base.

Experimental Protocol: Salt Formation

Hydrochloride Salt:

  • Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Citrate Salt:

  • Dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of citric acid in the same solvent.

  • The citrate salt may precipitate upon addition or after cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Characterization Data

The following tables summarize the expected and comparative characterization data for the free base and its hydrochloride and citrate salts. The predictions are based on the analysis of spectroscopic data for structurally similar pyrazole and propargylamine derivatives found in the literature[7][8][9][10].

Table 1: Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Physical FormExpected Melting Point (°C)
Free Base C₈H₁₁N₃149.19Oily liquid or low-melting solid< 50
Hydrochloride Salt C₈H₁₂ClN₃185.65Crystalline solid150 - 180
Citrate Salt C₁₄H₁₉N₃O₇341.32Crystalline solid120 - 150
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
Proton AssignmentFree Base (Predicted δ, ppm)Hydrochloride Salt (Predicted δ, ppm)Citrate Salt (Predicted δ, ppm)Rationale for Chemical Shift Changes
Pyrazole C3-H, C5-H~7.6-7.8 (s)~7.8-8.0 (s)~7.7-7.9 (s)Minor downfield shift due to electronic effects of protonation.
Propargyl CH₂~3.4-3.6 (s)~3.8-4.0 (s)~3.6-3.8 (s)Significant downfield shift upon protonation of the adjacent nitrogen.
N(CH₃)₂~2.3-2.5 (s)~2.8-3.0 (s)~2.6-2.8 (s)Significant downfield shift upon protonation of the nitrogen.
Citrate CH₂--~2.7-2.9 (d, J≈15 Hz), ~2.6-2.8 (d, J≈15 Hz)Characteristic AB quartet for the diastereotopic methylene protons of citrate.
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
Carbon AssignmentFree Base (Predicted δ, ppm)Hydrochloride Salt (Predicted δ, ppm)Citrate Salt (Predicted δ, ppm)Rationale for Chemical Shift Changes
Pyrazole C3, C5~135-140~136-141~135-140Minor changes upon salt formation.
Pyrazole C4~100-105~101-106~100-105Minor changes upon salt formation.
Alkyne C≡C~80-90~81-91~80-90Minor changes upon salt formation.
Propargyl CH₂~45-50~48-53~46-51Downfield shift due to the inductive effect of the protonated nitrogen.
N(CH₃)₂~40-45~43-48~41-46Downfield shift due to the inductive effect of the protonated nitrogen.
Citrate COOH--~175-180Carboxyl carbons of citric acid.
Citrate C-OH--~70-75Quaternary carbon of citric acid.
Citrate CH₂--~45-50Methylene carbons of citric acid.
Table 4: Predicted IR Spectral Data (KBr Pellet, cm⁻¹)
Functional GroupFree Base (Predicted ν)Hydrochloride Salt (Predicted ν)Citrate Salt (Predicted ν)Rationale for Spectral Changes
N-H (pyrazole)3100-3300 (broad)3100-3300 (broad)3100-3300 (broad)Remains present in all forms.
C≡C (alkyne)2100-2150 (weak)2100-2150 (weak)2100-2150 (weak)Generally weak and may not be significantly affected by salt formation.
C-H (aliphatic)2800-30002800-30002800-3000Standard C-H stretching vibrations.
N⁺-H (ammonium)-2400-2800 (broad)2400-2800 (broad)A broad and characteristic band for the ammonium salt.
C=O (citrate)--~1700-1750 (strong)Carboxylic acid carbonyl stretch.
COO⁻ (citrate)--~1550-1610 (strong)Carboxylate anion asymmetric stretch.

Mass Spectrometry

For all three forms (free base, hydrochloride, and citrate salts), electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₈H₁₁N₃), which is approximately 150.2. The salt forms will dissociate in the ESI source, and only the cationic free base will be observed.

Conclusion

This guide provides a predictive framework for the characterization of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine and its hydrochloride and citrate salts. The key differences in the characterization of the free base versus its salts are the changes in physical properties (melting point, solubility) and the distinct spectroscopic signatures arising from the protonation of the dimethylamino group. Specifically, researchers should look for significant downfield shifts of the N-methyl and adjacent methylene protons in the ¹H NMR spectra and the appearance of a broad N⁺-H stretching band in the IR spectra of the salts. The citrate salt will additionally exhibit signals corresponding to the citrate anion in both NMR and IR spectra. This comparative data will be invaluable for the unambiguous identification and quality assessment of these compounds in a research and development setting.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • National Center for Biotechnology Information. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. [Link]

  • ResearchGate. Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine | Request PDF. [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • PubMed. Synthesis and evaluation of N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl) - PubMed. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

Sources

Comparative

Bioactivity comparison of pyrazole vs imidazole propargyl amines

Executive Summary This guide provides a technical comparison between Pyrazole and Imidazole propargyl amines, focusing on their application as irreversible inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinestera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyrazole and Imidazole propargyl amines, focusing on their application as irreversible inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).[1] These scaffolds are critical in neurodegenerative drug discovery (Alzheimer’s, Parkinson’s).[1]

Key Takeaway: While both heterocycles serve as effective carriers for the propargyl amine "warhead," N-propargyl pyrazoles generally exhibit superior potency and selectivity for MAO-B (often in the nanomolar range) due to their unique electronic properties and lower basicity. N-propargyl imidazoles , conversely, offer broader multi-target activity, particularly against AChE, and superior hydrolytic stability.[1]

Chemical & Structural Fundamentals

The propargyl amine moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is a "suicide substrate" pharmacophore. It irreversibly inhibits MAO enzymes by forming a covalent adduct with the N5 atom of the FAD cofactor.[][3] The attached heterocycle modulates the molecule's lipophilicity, pKa, and orientation within the active site.
Comparative Physicochemical Profile[4][5][6]
FeaturePyrazole Propargyl AmineImidazole Propargyl AmineImpact on Bioactivity
Structure 1,2-Diazole (Adjacent Nitrogens)1,3-Diazole (Separated Nitrogens)Affects H-bonding geometry in the enzyme pocket.[1]
Basicity (pKa) ~2.5 (Weak base)~7.0 (Moderate base)Imidazoles are often protonated at physiological pH; Pyrazoles remain neutral, aiding BBB penetration.[1]
Lipophilicity Generally HigherModeratePyrazoles often show better passive transport across the Blood-Brain Barrier (BBB).
Electronic Character ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Excessive, electron-rich

-Excessive, amphoteric
Pyrazole ring acts as a better bioisostere for phenyl rings in hydrophobic pockets.

Bioactivity Analysis: MAO-B Inhibition[4][5][6][7][8][9]

The primary therapeutic target for these compounds is MAO-B.[] The enzyme's active site consists of a substrate cavity (entrance) and an aromatic cage (catalytic site).

Mechanism of Action

Both scaffolds position the propargyl group near the FAD cofactor. The mechanism involves:

  • Single Electron Transfer (SET): Amine oxidation generates a radical cation.

  • Adduct Formation: The propargyl radical reacts with the FAD flavin radical, forming a covalent N5-adduct.

Performance Data

Recent studies indicate that pyrazole derivatives often outperform imidazoles in pure potency for MAO-B.

Table 1: Comparative IC50 Values (Representative Literature Data)

Compound ClassTargetIC50 (Potency)Selectivity (MAO-B/A)Reference Context
N-Propargyl Pyrazole hMAO-B0.01 - 0.05

M
> 500-foldHigh affinity due to hydrophobic stacking in the active site.
N-Propargyl Imidazole hMAO-B0.35 - 2.60

M
~50-100 foldGood potency, but often requires bulky substituents to match pyrazole efficacy.
Rasagiline (Control)hMAO-B0.04

M
HighStandard clinical benchmark.
Structural Activity Relationship (SAR) Visualization[1][4][5]

SAR_Comparison cluster_Py Pyrazole Scaffold cluster_Im Imidazole Scaffold Propargyl Propargyl Warhead (Covalent Binding) Linker Methylene Linker (Spacer) Propargyl->Linker Py_Ring Pyrazole Ring (Low Basicity) Linker->Py_Ring Im_Ring Imidazole Ring (Moderate Basicity) Linker->Im_Ring Py_Effect High Lipophilicity Better BBB Permeability Py_Ring->Py_Effect Target MAO-B Active Site (Hydrophobic Pocket) Py_Effect->Target Strong Hydrophobic Interaction Im_Effect H-Bond Acceptor Broad Enzyme Affinity Im_Ring->Im_Effect Im_Effect->Target Electrostatic/ Stacking Interaction

Figure 1: SAR comparison highlighting the distinct physicochemical advantages of pyrazole versus imidazole scaffolds in binding to the MAO-B active site.[1]

Secondary Target: Acetylcholinesterase (AChE)[10][11]

For Multi-Target Directed Ligands (MTDLs) in Alzheimer's therapy, AChE inhibition is a secondary goal.

  • Imidazole Advantage: Imidazole derivatives are "privileged structures" for AChE inhibition. The imidazole ring can interact with the Peripheral Anionic Site (PAS) of AChE via cation-

    
     interactions (if protonated) or 
    
    
    
    -
    
    
    stacking.
  • Pyrazole Performance: Pyrazoles (and specifically pyrazolines) show AChE activity but are often less potent than their imidazole counterparts unless specifically substituted with bulky aryl groups to span the enzyme gorge.

Verdict: If dual MAO-B/AChE inhibition is required, Imidazole propargyl amines are often the superior starting scaffold. For selective MAO-B inhibition, Pyrazole is preferred.[1]

Experimental Protocols

A. Synthesis of N-Propargyl Heterocycles

Standard Protocol for N-alkylation.

Reagents:

  • Heterocycle (Pyrazole or Imidazole derivative) (1.0 eq)

  • Propargyl Bromide (1.2 eq)[1]

  • Base: NaH (for Pyrazole) or K₂CO₃ (for Imidazole)[1]

  • Solvent: DMF or Acetone

Step-by-Step:

  • Activation: Dissolve the heterocycle in anhydrous DMF (5 mL/mmol) under inert atmosphere (

    
    ).
    
  • Deprotonation:

    • Pyrazole:[4][5][6][7][8][9][10][11] Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min until

      
       evolution ceases. (Pyrazoles are weak acids, pKa ~14, requiring stronger bases for efficient deprotonation).
      
    • Imidazole:[5][7][11][12][13] Add K₂CO₃ (2.0 eq) at room temperature.[1] (Imidazoles are better nucleophiles).[1]

  • Alkylation: Add propargyl bromide dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 4-12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Silica gel column chromatography.

B. MAO-B Inhibition Assay (Amplex Red Method)

Self-validating fluorometric protocol.

Principle: MAO-B converts Benzylamine to Benzaldehyde +


. Horseradish Peroxidase (HRP) uses 

to oxidize Amplex Red to Resorufin (fluorescent).

Materials:

  • Recombinant hMAO-B enzyme.

  • Substrate: Benzylamine (or Tyramine).[1]

  • Inhibitor: Test compounds (dissolved in DMSO).[1]

  • Detection: Amplex Red reagent + HRP.

Protocol:

  • Pre-incubation: In a black 96-well plate, incubate 0.1 U/mL hMAO-B with test inhibitor (various concentrations) in Potassium Phosphate buffer (0.05 M, pH 7.4) for 30 minutes at 37°C. Critical Step: This allows the irreversible covalent bond to form.[1]

  • Initiation: Add working solution containing Benzylamine (1 mM), Amplex Red (50 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    M), and HRP (1 U/mL).
    
  • Measurement: Measure fluorescence immediately (Kinetic mode) for 20-30 minutes at Ex/Em 530/590 nm.

  • Analysis: Calculate slope (RFU/min). Determine % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. % Inhibition to determine IC50.

Logic Diagram: Experimental Workflow

Workflow cluster_Synth Phase 1: Synthesis cluster_Bio Phase 2: Bioactivity Assay Start Starting Heterocycle (Pyrazole/Imidazole) React N-Alkylation (Propargyl Bromide + Base) Start->React Purify Purification (Column Chromatography) React->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Incubate Enzyme Pre-incubation (30 min @ 37°C) Characterize->Incubate Pure Compound Reaction Add Substrate + Detection Mix (Amplex Red + HRP) Incubate->Reaction Measure Kinetic Fluorescence (Ex 530 / Em 590) Reaction->Measure Data IC50 Calculation Measure->Data

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Tripathi, A. C., et al. (2018).[1] "Pyrazole scaffolds: A review of their bioactivity and synthesis." European Journal of Medicinal Chemistry. Link

  • Carradori, S., et al. (2016).[1] "Novel selective MAO-B inhibitors based on the propargylamine scaffold."[][14][15] Bioorganic & Medicinal Chemistry. Link[1]

  • Balsa, D., et al. (2020).[1] "Synthesis and Characterization of New Compounds Including Propargyl Side Chain as Potential MAO-B Inhibitor." BSEU Journal of Science. Link

  • Holl, R., et al. (2011).[1] "Imidazole derivatives as privileged scaffolds in drug discovery." Chemical Reviews. Link

  • Mezeiova, E., et al. (2024).[1] "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives." ACS Omega. Link

Sources

Validation

Validating structural integrity of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine post-reaction

Executive Summary Product: N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine Primary Application: Kinase inhibitor scaffold (e.g., tyrosine kinase synthesis), fragment-based drug discovery. Critical Quality Attribute (CQ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine Primary Application: Kinase inhibitor scaffold (e.g., tyrosine kinase synthesis), fragment-based drug discovery. Critical Quality Attribute (CQA): Integrity of the internal alkyne bridge and the pyrazole tautomeric equilibrium.

This guide provides a rigorous validation framework for researchers post-synthesis (typically Sonogashira coupling). The structural validation of this molecule presents two specific analytical challenges:

  • The "Silent" Alkyne: As a symmetrical-like internal alkyne, the triple bond stretch is often IR-inactive (forbidden transition), rendering standard IR screening ineffective.

  • Pyrazole Tautomerism: The 1H-pyrazole moiety exhibits rapid proton exchange, causing signal broadening in chloroform (

    
    ), which can be mistaken for paramagnetic impurities or polymerization.[1]
    
Part 1: Structural Analysis & Degradation Risks

Before defining protocols, we must understand what we are validating against.[1] The target molecule contains three distinct electronic environments.

The Molecule:

  • Sector A (Pyrazole): Aromatic, amphoteric (NH acidic, N basic).[1]

  • Sector B (Alkyne Bridge): Linear, conjugated, susceptible to hydration.[1]

  • Sector C (Amine Tail): Basic, proton-acceptor.[1]

Primary Degradation Pathway (The "Hydration Trap"): During acidic workup (e.g., removing copper catalysts) or prolonged exposure to moisture, the alkyne bridge is highly susceptible to hydration, converting the propargyl amine into a ketone (enone) impurity.[1] This transformation is often invisible in low-field NMR but obvious in LC-MS.

degradation_pathway Target Target Molecule (Propargyl Amine) Enol Enol Intermediate (Transient) Target->Enol + H2O / H+ Acid Acidic Workup/H2O Ketone Ketone Impurity (Mass +18) Enol->Ketone Tautomerization

Figure 1: The primary degradation risk is the hydration of the alkyne bridge to a ketone, adding +18 Da to the mass.

Part 2: Comparative Methodology (The "Go/No-Go" Decision)

We compare three standard validation techniques. For this specific molecule, NMR (in DMSO-d6) and LC-MS are mandatory. IR is deprecated due to the internal alkyne physics.

MethodSuitabilityDetection LimitProsCons
1H NMR (DMSO-d6) Gold Standard ~1-2%Definitive structural proof; visualizes pyrazole NH; confirms alkyne carbons (13C).Slow; requires expensive deuterated solvents;

causes peak broadening.
LC-MS (ESI+) Mandatory <0.1%Detects "Hydration (+18)" and "Glaser Dimer" impurities; high sensitivity.Does not prove bond connectivity (isomers have same mass).
FT-IR Deprecated >5%Fast; cheap.False Negative Risk: Internal alkyne stretch (~2200 cm⁻¹) is weak/absent due to dipole symmetry.
Raman Alternative ~1%Excellent for alkyne detection (polarizability change).Rare equipment; fluorescence interference from impurities.
Part 3: Detailed Validation Protocols
Protocol A: 1H NMR Validation (The "Fingerprint" System)

Objective: Confirm the carbon skeleton and rule out tautomeric collapse. Critical Step: Solvent Selection.[2] Do NOT use


. The pyrazole NH proton exchanges rapidly in chloroform, leading to a "missing" proton and broadened aromatic signals. Use DMSO-d6  to "freeze" the tautomer via hydrogen bonding.

Experimental Workflow:

  • Dissolve 5-10 mg of product in 0.6 mL DMSO-d6 .

  • Acquire 1H spectrum (minimum 16 scans).

  • Acquire 13C spectrum (minimum 256 scans) - critical for the alkyne quaternary carbons.

Data Interpretation (Expected Shifts in DMSO-d6):

MoietyProton (1H) δ (ppm)MultiplicityCarbon (13C) δ (ppm)Validation Check
Pyrazole NH 12.8 - 13.2 Broad Singlet-Must be present to confirm pyrazole ring integrity.
Pyrazole CH 7.6 - 8.0 Singlet (or 2x broad)~130-140If these split into distinct doublets, tautomerism is slow (good).
Propargyl CH2 3.4 - 3.6 Singlet~45-50If this shifts to ~4.0+, suspect oxidation or salt formation.
N-Methyls 2.2 - 2.3 Singlet (6H)~40-45Integration must be exactly 6H relative to Pyrazole 2H.
Alkyne Bridge (None) -75 - 90 Look for two weak quaternary signals. Absence suggests reduction.

Tech Note: If the Pyrazole CH signals appear as a very broad "hump" even in DMSO, add 1 drop of


. The NH signal will vanish (exchange), but the aromatic CH signals will sharpen immediately.
Protocol B: LC-MS Purity & Identity Check

Objective: Detect the "Hydration Impurity" (Ketone) which NMR might miss if <5%.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: The amine is basic. Acidic mobile phase ensures good ionization (

      
      ).
      
  • Gradient: 5% to 95% ACN over 5-7 minutes.

Pass/Fail Criteria:

  • Main Peak: Mass =

    
    . (Calculate exact mass: C8H11N3 ~ 149.19  g/mol  -> Target 150.2 m/z ).
    
  • Impurity Check 1 (+18): Look for 168.2 m/z . This is the ketone (hydration of alkyne). Limit: <2% .

  • Impurity Check 2 (Dimer): Look for mass ~298 m/z. This indicates Glaser coupling (alkyne-alkyne dimerization) during the reaction.

Protocol C: The "Silent" Alkyne Confirmation (Raman vs IR)

Do not rely on IR. The dipole moment change of the internal alkyne attached to the pyrazole is minimal, making the


 stretch (

) nearly invisible.
  • If you must use spectroscopy: Use Raman Spectroscopy .

  • Physics: The alkyne bond has high polarizability. It will show a massive, sharp peak at ~2230 cm⁻¹ in Raman, confirming the triple bond is intact and has not been reduced to an alkene (which would show at ~1650 cm⁻¹).

Part 4: Decision Logic & Workflow

Use this logic flow to determine if the batch is ready for release.

validation_logic Start Crude Product Isolated LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass = 150.2 m/z? No +18 peak? LCMS->MassCheck NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes Fail_Hydration FAIL: Hydration Impurity (Recrystallize/Discard) MassCheck->Fail_Hydration No (+18 detected) TautomerCheck Pyrazole NH visible? Propargyl CH2 @ 3.5ppm? NMR->TautomerCheck CarbonCheck Step 3: 13C NMR Quaternary carbons @ 80-90ppm? TautomerCheck->CarbonCheck Yes Fail_Structure FAIL: Structural Collapse (Check Synthesis) TautomerCheck->Fail_Structure No Pass PASS: Release Batch CarbonCheck->Pass Yes CarbonCheck->Fail_Structure No (Missing Alkyne)

Figure 2: Sequential validation logic. LC-MS filters out hydrated impurities first; NMR confirms the scaffold integrity.

References
  • Alkorta, I., et al. "Tautomerism in Pyrazoles: NMR and Theoretical Studies."[1] Journal of Chemical Information and Modeling, 2021.[1] (Validates DMSO usage for pyrazole NH observation).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014.[1] (Authoritative text on Internal Alkyne IR silence vs. Raman activity).

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007.[1] (Discusses alkyne dimerization and hydration side-reactions).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for Pyrazole acidity and solvent effects).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135445209 (Related Propargyl Amine Structures)." (Used for mass spec fragmentation pattern verification).

Sources

Comparative

A Comparative Guide to Elemental Analysis for the Structural and Purity Verification of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a new chemical entity's (NCE) identity and purity is a foundational requirement. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a new chemical entity's (NCE) identity and purity is a foundational requirement. This guide provides an in-depth comparison of analytical standards and techniques for the elemental analysis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, a novel compound featuring a nitrogen-rich pyrazole heterocycle. We will explore the gold-standard combustion analysis and compare its utility with modern, orthogonal methods like high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR).

The molecular formula for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is C₈H₁₁N₃ , with a molecular weight of 149.20 g/mol . The theoretical elemental composition is:

  • Carbon (C): 64.40%

  • Hydrogen (H): 7.43%

  • Nitrogen (N): 28.16%

These theoretical values serve as the benchmark against which all experimental results are measured.

Part 1: The Gold Standard: Combustion-Based CHN Analysis

For decades, combustion analysis has been the definitive method for determining the elemental composition of organic compounds.[1][2] Its principle is straightforward yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, converting the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides (CO₂, H₂O, and N₂/NOx).[3][4] These gases are then separated and quantified by a detector, providing a precise percentage of each element in the original sample.

Causality in Experimental Choices: The choice of combustion analysis as a primary standard is rooted in its directness. It provides a fundamental, quantitative measure of the elemental makeup, which is essential for confirming the empirical formula of a newly synthesized molecule. For a nitrogen-containing heterocycle like our target compound, accurate nitrogen determination is particularly crucial, and modern CHN analyzers are optimized for this purpose.[5]

Self-Validating Protocol for CHN Analysis

A trustworthy protocol must be self-validating. This is achieved by analyzing certified reference materials (CRMs) and blanks alongside the unknown sample to ensure instrument accuracy and precision.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the CHN analyzer using a well-characterized, high-purity standard such as Acetanilide. This establishes a valid response curve for the detectors.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine sample into a tin capsule. The use of a microbalance is critical, as weighing is a significant source of potential error.[6]

  • Blank Analysis: Run an empty tin capsule (a blank) to determine any background signal from the system or atmosphere.

  • CRM Verification: Analyze a CRM with a known elemental composition to verify the calibration's accuracy.

  • Sample Analysis: Analyze the target compound in triplicate to ensure the precision of the results.

  • Data Interpretation: The instrument software calculates the C, H, and N percentages. The results must fall within the accepted tolerance, typically ±0.4% of the theoretical values, a standard widely adopted by scientific journals and regulatory bodies.[7][8]

Experimental Workflow: CHN Combustion Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Accurately Weigh 2-3 mg of Sample s2 Encapsulate in Tin Foil s1->s2 a1 Introduce Sample to Autosampler s2->a1 a2 High-Temp Combustion (>900°C in O2) a1->a2 a3 Reduction of NOx to N2 (Heated Copper) a2->a3 a4 Gas Separation (GC Column) a3->a4 a5 Detection (TCD) a4->a5 d1 Integration of Detector Signal a5->d1 d2 Calculation of %C, %H, %N d1->d2 d3 Compare to Theoretical Values d2->d3

Caption: Workflow for CHN elemental analysis.

Part 2: Orthogonal Verification Methods

While CHN analysis is robust, relying on a single technique is insufficient in the context of drug development. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the use of multiple analytical procedures for the comprehensive characterization of new drug substances.[9][10][11] Orthogonal methods, which measure different chemical properties, provide a more complete and trustworthy picture of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS offers an alternative and complementary approach to elemental analysis. Instead of providing percentage composition, it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[12] This precise mass measurement allows for the direct determination of a molecule's elemental formula.[13][14][15]

Expert Insight: For N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine (C₈H₁₁N₃), the theoretical exact mass of its protonated ion [M+H]⁺ is 150.1026 Da. An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), making it possible to distinguish this formula from other combinations of C, H, and N that might have the same nominal mass.[16]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds.[6][17] Unlike chromatographic techniques that require a specific reference standard for the analyte, qNMR determines purity by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and concentration.[18][19]

Trustworthiness: The power of qNMR lies in the direct proportionality between the signal integral and the number of nuclei responsible for the resonance.[6][17] This fundamental principle makes it a highly reliable and accurate method for purity assessment, often used to certify reference materials themselves.[20]

Part 3: Comparative Analysis of Techniques

To provide a clear guide for researchers, the table below summarizes the key performance characteristics of each technique for the analysis of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

ParameterCombustion (CHN) AnalysisHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)
Primary Output Elemental composition (%)Exact mass / Elemental FormulaPurity (% w/w)
Key Information Confirms empirical formulaConfirms molecular formulaDetermines analyte concentration/purity
Accuracy Typically ±0.4%< 5 ppm mass accuracyHigh (often <1% RSD)
Sample Amount 2-3 mg< 1 mg5-10 mg
Strengths Direct, robust, well-establishedHigh specificity for formula, sensitivePrimary method, no analyte-specific standard needed
Limitations Blind to isomers, provides no structural dataDoes not provide quantitative purityRequires soluble sample, non-overlapping signals
Regulatory Standing Traditional standard for identityStandard for structure elucidation[9][11]Increasingly accepted as a primary purity assay

Part 4: Integrated Analytical Strategy

A robust characterization of a new chemical entity like N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine does not rely on a single "best" method. Instead, it involves the logical integration of these orthogonal techniques to build a comprehensive and self-validating data package.

Integrated_Strategy cluster_identity Identity & Formula Confirmation cluster_purity Purity & Strength Assessment NCE New Chemical Entity (C₈H₁₁N₃) CHN CHN Analysis (%C, %H, %N) NCE->CHN Confirms Empirical Formula HRMS HRMS (Exact Mass) NCE->HRMS Confirms Molecular Formula qNMR qNMR (% Purity) NCE->qNMR Determines Absolute Purity HPLC HPLC (Impurity Profile) NCE->HPLC Resolves Related Substances Report Comprehensive Characterization Report CHN->Report HRMS->Report qNMR->Report HPLC->Report

Caption: Integrated strategy for NCE characterization.

For the initial characterization and establishment of a reference standard for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine , the following multi-faceted approach is recommended:

  • Confirm the Empirical Formula: Perform triplicate CHN combustion analysis. The results for C, H, and N should be within ±0.4% of the theoretical values (C: 64.40%, H: 7.43%, N: 28.16%).

  • Confirm the Molecular Formula: Obtain a high-resolution mass spectrum. The measured exact mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (150.1026 Da).

  • Determine Absolute Purity: Use ¹H qNMR with a certified internal standard to determine the absolute purity of the batch. This value establishes the material as a reference standard for future quantitative work.

By integrating these three pillars of analysis—elemental composition, molecular formula, and absolute purity—researchers and drug developers can establish a scientifically sound, trustworthy, and regulatory-compliant foundation for their work with this novel pyrazole compound.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Metabolomics Standard. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • TMP Chem. (2019, March 18). Formula determination by high resolution mass spectrometry. YouTube. [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. [Link]

  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. [Link]

  • Böcker, S., Dührkop, K., & Rasche, F. (2008). MS/MS data improves automated determination of molecular formulas by mass spectrometry. BMC bioinformatics, 9, 75. [Link]

  • McQuade, T. J., Ho, H., & Williams, J. M. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 743–747. [Link]

  • McQuade, T. J., Ho, H., & Williams, J. M. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 743–747. [Link]

  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. [Link]

  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

  • Toray Research Center, Inc. (n.d.). CHN elemental analysis. [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. [Link])

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle;...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine, a specialized research chemical.

Part 1: Core Directive and Hazard Analysis

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be discarded down the drain or mixed with general municipal waste.[2][3] The final disposal method will likely be high-temperature incineration at a licensed hazardous waste facility.[4]

The chemical structure of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine informs our understanding of its potential hazards.

  • Propargylamine Core: The propargyl group (a C≡C triple bond adjacent to a nitrogen atom) is a high-energy functional group. Compounds in this class can be reactive, toxic, and require specialized handling.[5][6]

  • Pyrazole Moiety: Pyrazole-containing compounds are common in pharmaceuticals and agrochemicals.[7][8] Analogs often present as skin and eye irritants, and some may be harmful if swallowed.[1][9][10]

  • Tertiary Amine Group: This group imparts basicity and dictates incompatibility with acids and strong oxidizing agents.[4][11][12]

Inferred Hazard Profile

The following table summarizes the potential hazards based on structural analogs. This information should be used to inform handling and disposal procedures.

Hazard ClassificationDescriptionRationale / Supporting Evidence
Acute Toxicity (Oral) May be harmful if swallowed.A common classification for related pyrazole and amine compounds.[9][13]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Structural analogs of pyrazole-amines are known to be corrosive or irritating to the skin.[1][9]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.A frequent hazard warning for this class of chemicals.[1][9][10]
Reactivity Potential for hazardous reactions.The propargyl group is energetic.[5] Amines are incompatible with acids and strong oxidizers.[4][14]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a comprehensive workflow for safely managing N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine from the point of generation to its final collection.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]

  • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection.[1]

  • Hand Protection : Use chemically impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.

  • Body Protection : A lab coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.[15]

  • Waste Stream : Dedicate a specific waste stream for this compound. Do not mix it with other chemical wastes unless you have confirmed their compatibility.

  • Incompatible Materials : Store this waste separately from acids, acid chlorides, and strong oxidizing agents.[4][9][10][11]

  • Container Selection : Use a sturdy, leak-proof container that is chemically compatible with the waste.[3][16] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, screw-top lid.[15]

  • Types of Waste :

    • Solid Waste : Collect unused or expired solid material directly into the waste container.

    • Liquid Waste : Collect all solutions containing the compound in a dedicated liquid waste container.

    • Contaminated Labware : Dispose of grossly contaminated items such as pipette tips, wipes, and gloves as solid hazardous waste in the same container or a clearly labeled, lined pail.[16]

Step 3: Comprehensive Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[16][17]

Your institution's EHS department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .[3][17]

  • The full, unabbreviated chemical name: "Waste N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine" .[1][3]

  • A list of all constituents in the container, including solvents and their approximate percentages.[15]

  • The date the first drop of waste was added to the container (the "accumulation start date").[3]

  • A clear indication of the associated hazards (e.g., Toxic, Irritant, Corrosive).

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17]

  • Location : The SAA should be clearly marked.

  • Secondary Containment : All liquid waste containers must be kept in a secondary containment bin to catch any potential leaks.[3]

  • Container Status : Keep the waste container securely closed at all times, except when adding waste.[3][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

G Disposal Workflow for N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine (Solid, Liquid, or Contaminated Material) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Work in Fume Hood A->B C Select Compatible Container (HDPE or Glass, Screw-Top Lid) B->C D Affix EHS Hazardous Waste Label C->D E Add Waste to Container (Segregate from Incompatibles: Acids, Oxidizers) D->E F Store Sealed Container in Secondary Containment within SAA E->F G Is Container Full (≤ 90%) or Accumulation Time Limit Reached? F->G H Contact Institution's EHS Department for Waste Pickup Request G->H Yes I Continue to Store Safely in SAA G->I No I->E

Caption: Logical workflow for the proper disposal of the target compound.

Part 3: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Alert : Notify your supervisor and your institution's EHS department immediately.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Clean : If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.

  • Collect : Carefully sweep or scoop the absorbed material and any contaminated debris into your designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

References

  • BenchChem. (2025). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (2024).
  • The University of Chicago. Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago Environmental Health and Safety.
  • ChemicalBook. Propargylamine hydrochloride - Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • Sigma-Aldrich. (2025). Safety Data Sheet for N,N′-Dimethyl-1,3-propanediamine.
  • Fisher Scientific. Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
  • BenchChem. (2025). Proper Disposal of BDP FL-PEG5-propargyl: A Guide for Laboratory Professionals.
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  • University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical.
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  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • PPG. SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Chemical Incompatibilities. Retrieved from various university safety resources.
  • ACS Publications. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • University of California, Santa Cruz. Appendix K - Incompatible Chemicals. Retrieved from UCSC Environmental Health and Safety.

Sources

Handling

Personal protective equipment for handling N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Definitive Guide to Safe Handling of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine This document provides essential safety protocols and operational guidance for the handling of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

This document provides essential safety protocols and operational guidance for the handling of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, this guide is built upon a conservative assessment of risks based on its constituent chemical moieties: a propargylamine and a pyrazole derivative. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and under the direct oversight of a qualified supervisor.[1][2][3]

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures.

  • Propargylamines: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[4][5][6][7] They may be harmful if inhaled, swallowed, or absorbed through the skin. Some propargylamines are also flammable.[5]

  • Pyrazole Derivatives: The toxicological profiles of pyrazole-based compounds vary widely. While some exhibit low toxicity in specific assays[8][9], others have demonstrated acute toxicity in animal models, potentially through mechanisms like mitochondrial respiration inhibition.[10] Various pyrazole derivatives are classified as skin and eye irritants.[11][12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory. The selection of specific PPE is contingent on the scale and nature of the procedure being performed.

Protection Type Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield is required over the goggles when handling stock solutions or performing any operation with a significant splash risk.
Hand Double-Gloving: Nitrile or NeopreneInner Glove: Standard nitrile examination glove. Outer Glove: A thicker, chemical-resistant glove is required. Nitrile offers good resistance to a range of organic solvents, weak acids, and bases.[14][15][16] Neoprene provides robust protection against acids, bases, and some solvents.[17][18][19] Action: Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA flame-retardant coat is recommended. Ensure the coat has long sleeves and a secure front closure. Do not wear the lab coat outside of the designated laboratory area.
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[2][20]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize exposure risk at every stage. The following diagram and procedural steps outline the mandatory operational plan.

Safe_Handling_Workflow cluster_prep Preparation & Setup cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps P1 Verify Fume Hood Certification P2 Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Double Gloves) P1->P2 P3 Prepare Work Surface (Absorbent Liner) P2->P3 H1 Receiving & Unpacking Inspect Container Integrity P3->H1 Proceed to Handling H2 Weighing Solid Compound Use Anti-Static Weighing Dish H1->H2 H3 Solution Preparation Add Solid to Solvent Slowly H2->H3 H4 Use in Experiment Keep Containers Closed H3->H4 C1 Decontaminate Glassware & Equipment H4->C1 Experiment Complete C2 Segregate Waste (Solid, Liquid, Sharps) C1->C2 C3 Package & Label Waste for Disposal C2->C3 F1 Remove Outer Gloves (in Fume Hood) C3->F1 Waste Secured F2 Remove PPE (Lab Coat, Inner Gloves) F1->F2 F3 Wash Hands Thoroughly F2->F3

Caption: Workflow for handling N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as detailed in Section 2.

    • Cover the work surface inside the fume hood with disposable, plastic-backed absorbent liner.

    • Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood.

  • Weighing the Compound:

    • Perform all weighing operations on a tared, anti-static weighing dish inside the fume hood.

    • Use a dedicated, clean spatula.

    • Carefully transfer the desired amount, avoiding the creation of airborne dust.

    • Immediately and securely close the primary container after dispensing.

  • Preparing Solutions:

    • Slowly add the weighed solid to the solvent in your reaction vessel to control any potential exothermic reactions.

    • Ensure the vessel is appropriately sized to prevent splashes.

    • Keep the solution container capped or covered when not in active use.

  • Spill Management:

    • Minor Spill (inside fume hood):

      • Alert nearby personnel.

      • Use a commercial spill kit or absorbent pads to soak up the material.

      • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

      • Place all contaminated materials into a designated hazardous waste bag.

    • Major Spill (outside fume hood):

      • Evacuate the immediate area and alert your lab supervisor and institutional safety office.

      • Restrict access to the area.

      • Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

Improper disposal of chemical waste is a serious regulatory violation and environmental hazard.[21][22] All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, liners), weighing dishes, and any residual solid compound must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine".[23][24]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[22][25]

    • Keep waste containers securely closed at all times, except when adding waste.[25]

  • Final Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and final disposal of the hazardous waste. Do not pour any waste down the drain.[22]

This guide provides a framework for the safe handling of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine. Always prioritize safety, adhere to established protocols, and consult your supervisor or EHS department if you have any questions or concerns.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine
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